Product packaging for Oleandomycin Phosphate(Cat. No.:CAS No. 7060-74-4)

Oleandomycin Phosphate

Cat. No.: B128733
CAS No.: 7060-74-4
M. Wt: 785.9 g/mol
InChI Key: RLPCJGKQKFMBEI-UOBLTHIJSA-N
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Description

Oleandomycin Phosphate is the phosphate salt form of oleandomycin, a macrolide antibiotic similar to erythromycin with antimicrobial activity. Oleandomycin targets and reversibly binds to the 50S subunit of bacterial ribosomes. This prevents translocation of peptidyl tRNA leading to an inhibition of protein synthesis.
See also: Oleandomycin (has active moiety);  Troleandomycin (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H64NO16P B128733 Oleandomycin Phosphate CAS No. 7060-74-4

Properties

IUPAC Name

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H61NO12.H3O4P/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-5(2,3)4/h16-31,34,37-39H,12-15H2,1-11H3;(H3,1,2,3,4)/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29+,30-,31-,34-,35+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPCJGKQKFMBEI-UOBLTHIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64NO16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7060-74-4
Record name Oleandomycin phosphate
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Record name Oleandomycin phosphate [JAN:NF]
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Record name Oleandomycin phosphate
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Record name OLEANDOMYCIN PHOSPHATE
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Foundational & Exploratory

The Discovery of Oleandomycin from Streptomyces antibioticus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandomycin, a macrolide antibiotic discovered in 1954, is a secondary metabolite produced by the bacterium Streptomyces antibioticus. This technical guide provides an in-depth overview of the discovery, biosynthesis, and characterization of oleandomycin. It includes detailed experimental protocols for the fermentation of S. antibioticus, as well as the extraction, purification, and physicochemical analysis of the compound. Quantitative data on its production and antimicrobial activity are presented in structured tables for clarity. Furthermore, this guide features visualizations of the key pathways and workflows, rendered using Graphviz, to facilitate a deeper understanding of the underlying processes for researchers and professionals in the field of drug development.

Introduction

The mid-20th century was a golden era for antibiotic discovery, with soil-dwelling actinomycetes proving to be a particularly rich source of novel antimicrobial compounds. In 1954, a team of researchers, Sobin, English, and Celmer, first isolated oleandomycin from a strain of Streptomyces antibioticus.[1] This discovery added a new member to the growing class of macrolide antibiotics, which are characterized by a large macrocyclic lactone ring.

Oleandomycin exhibits a spectrum of activity primarily against Gram-positive bacteria, including Staphylococcus and Enterococcus species.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby interfering with the translation process.[1] While structurally similar to erythromycin, oleandomycin is generally considered to be a weaker antibiotic.[1]

This guide serves as a comprehensive technical resource for scientists and researchers interested in the discovery and development of oleandomycin and other natural product-based therapeutics. It provides detailed methodologies for the key experimental procedures, from fermentation to characterization, and presents critical quantitative data in an accessible format.

Physicochemical Properties of Oleandomycin

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. Key properties of oleandomycin are summarized in the table below.

PropertyValue
Molecular Formula C35H61NO12
Molecular Weight 687.86 g/mol
Appearance White, amorphous powder
Melting Point 134-135 °C
Solubility Freely soluble in methanol, ethanol, butanol, and acetone. Practically insoluble in hexane, carbon tetrachloride, and dibutyl ether. Soluble in dilute acids.
pKa 8.84
Optical Rotation -54° (c=1, methanol)

Experimental Protocols

Fermentation of Streptomyces antibioticus

The production of oleandomycin is achieved through the submerged fermentation of Streptomyces antibioticus. Two types of media have been reported to support its production: a complex soybean-corn medium and a chemically defined medium.

3.1.1. Soybean-Corn Medium

A rich medium containing soybean meal and corn products has been used for the cultivation of S. antibioticus and oleandomycin production.[2] While the exact composition can vary, these complex media provide a rich source of carbon, nitrogen, and essential nutrients for bacterial growth and secondary metabolite synthesis.

3.1.2. Chemically Defined Medium

For more controlled studies of oleandomycin biosynthesis, a chemically defined medium has been developed.[3] This medium allows for the investigation of the specific nutritional requirements for antibiotic production.

  • Carbon Source: Fructose has been identified as a carbon source that supports high titers of oleandomycin.[3]

  • Nitrogen Source: Aspartic acid is an effective nitrogen source for oleandomycin biosynthesis.[3]

  • Precursor Stimulation: The addition of propionate, a precursor for the macrolide lactone ring, has been shown to stimulate oleandomycin biosynthesis.[3]

  • Repression: Glucose has been observed to repress oleandomycin biosynthesis.[3]

3.1.3. Fermentation Parameters

To achieve optimal yields, the fermentation process requires careful control of various physical and chemical parameters.

  • Temperature: The optimal temperature for the growth of Streptomyces species and antibiotic production is typically in the range of 28-30°C.

  • pH: Maintaining a stable pH, usually around neutral (pH 7.0), is crucial for enzymatic activities and cell viability.

  • Aeration and Agitation: Adequate aeration and agitation are necessary to ensure sufficient dissolved oxygen for the aerobic metabolism of S. antibioticus and to ensure homogenous mixing of nutrients.

  • Fermentation Time: The production of oleandomycin is typically observed in the stationary phase of bacterial growth, with peak production occurring between 80 and 170 hours of cultivation.[2]

Extraction and Purification of Oleandomycin

Following fermentation, oleandomycin must be extracted from the fermentation broth and purified to isolate the active compound.

3.2.1. Extraction

  • Broth Filtration: The first step involves the separation of the mycelial biomass from the liquid culture medium (broth) by filtration or centrifugation.

  • Solvent Extraction: The clarified broth is then subjected to solvent extraction. Butyl acetate is a commonly used solvent for this purpose.[4] The pH of the aqueous phase may be adjusted to optimize the partitioning of oleandomycin into the organic solvent.

3.2.2. Purification

A multi-step purification process is typically required to achieve high-purity oleandomycin.

  • Solid-Phase Extraction (SPE): The crude extract can be further purified using solid-phase extraction. Cation exchange cartridges are suitable for this purpose, as oleandomycin is a basic compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification of oleandomycin. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and a buffer solution.

Characterization of Oleandomycin

The identity and purity of the isolated oleandomycin are confirmed through various analytical techniques.

3.3.1. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of oleandomycin. The protonated molecule ([M+H]+) is observed at an m/z of 688.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for elucidating the chemical structure of oleandomycin. All signals in the 1H and 13C NMR spectra of oleandomycin have been determined using two-dimensional methods.[5]

Quantitative Data

Oleandomycin Production Yield
Antimicrobial Activity

The antimicrobial activity of oleandomycin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

MicroorganismMIC (µg/mL)
Staphylococcus aureus0.3 - 3
Enterococcus faecalisSimilar to S. aureus
Bacillus subtilisSimilar to S. aureus

Visualizations

Oleandomycin Discovery Workflow

Discovery_Workflow Oleandomycin Discovery Workflow cluster_Discovery Discovery Phase cluster_Production Production Phase cluster_Characterization Characterization Phase Soil Sample Collection Soil Sample Collection Isolation of Streptomyces Isolation of Streptomyces Soil Sample Collection->Isolation of Streptomyces Screening for Antimicrobial Activity Screening for Antimicrobial Activity Isolation of Streptomyces->Screening for Antimicrobial Activity Fermentation of S. antibioticus Fermentation of S. antibioticus Screening for Antimicrobial Activity->Fermentation of S. antibioticus Extraction of Bioactive Compound Extraction of Bioactive Compound Fermentation of S. antibioticus->Extraction of Bioactive Compound Purification of Oleandomycin Purification of Oleandomycin Extraction of Bioactive Compound->Purification of Oleandomycin Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Purification of Oleandomycin->Structural Elucidation (NMR, MS) Antimicrobial Activity Testing (MIC) Antimicrobial Activity Testing (MIC) Purification of Oleandomycin->Antimicrobial Activity Testing (MIC)

Caption: A flowchart illustrating the key stages in the discovery of oleandomycin.

Oleandomycin Biosynthetic Pathway

Biosynthetic_Pathway Oleandomycin Biosynthetic Pathway Propionyl-CoA Propionyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Propionyl-CoA->Polyketide Synthase (PKS) Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Polyketide Synthase (PKS) 8,8a-deoxyoleandolide 8,8a-deoxyoleandolide Polyketide Synthase (PKS)->8,8a-deoxyoleandolide Glycosylation (OleG1, OleG2) Glycosylation (OleG1, OleG2) 8,8a-deoxyoleandolide->Glycosylation (OleG1, OleG2) Glycosylated intermediate Glycosylated intermediate Glycosylation (OleG1, OleG2)->Glycosylated intermediate L-oleandrose L-oleandrose L-oleandrose->Glycosylation (OleG1, OleG2) D-desosamine D-desosamine D-desosamine->Glycosylation (OleG1, OleG2) Epoxidation (OleP) Epoxidation (OleP) Glycosylated intermediate->Epoxidation (OleP) Oleandomycin Oleandomycin Epoxidation (OleP)->Oleandomycin

Caption: A simplified diagram of the oleandomycin biosynthetic pathway.

Conclusion

The discovery of oleandomycin from Streptomyces antibioticus represents a significant contribution to the arsenal of antimicrobial agents. This technical guide has provided a detailed overview of the key scientific and technical aspects of this discovery, from the initial fermentation of the producing organism to the final characterization of the active compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals working in the field of natural products. The continued study of oleandomycin and its biosynthesis can provide insights into the development of new and improved macrolide antibiotics.

References

An In-depth Technical Guide to the Oleandomycin Phosphate Biosynthesis Pathway and Gene Clusters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandomycin, a 14-membered macrolide antibiotic produced by Streptomyces antibioticus, exhibits bacteriostatic activity against Gram-positive bacteria. Its unique chemical structure, featuring two deoxy sugar moieties, L-oleandrose and D-desosamine, and an epoxide ring, arises from a complex biosynthetic pathway encoded by a dedicated gene cluster. This technical guide provides a comprehensive overview of the oleandomycin phosphate biosynthesis pathway, the organization and function of the associated gene cluster, and detailed experimental protocols for its study. Quantitative data on enzyme kinetics and production titers are presented, and key pathways and experimental workflows are visualized using DOT language diagrams. This document serves as a core resource for researchers in natural product biosynthesis, antibiotic drug discovery, and synthetic biology.

Introduction

Oleandomycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Its biosynthesis is a fascinating example of the intricate enzymatic machinery encoded within actinomycete biosynthetic gene clusters (BGCs). The oleandomycin BGC directs the synthesis of the polyketide backbone, its modification through oxidation and glycosylation, and the production of the deoxy sugar precursors. Understanding this pathway is crucial for efforts to engineer novel macrolide antibiotics with improved therapeutic properties.

The Oleandomycin Biosynthetic Gene Cluster

The oleandomycin gene cluster in Streptomyces antibioticus is a large contiguous region of DNA containing all the genes necessary for the biosynthesis of oleandomycin, as well as for self-resistance. The cluster encodes for a Type I polyketide synthase (PKS), tailoring enzymes, sugar biosynthesis enzymes, and transport proteins.

Table 1: Key Genes in the Oleandomycin Biosynthetic Gene Cluster

Gene(s)Encoded Protein(s)Function
oleA1, oleA2, oleA3Polyketide Synthase (PKS) modulesSynthesis of the 14-membered macrolactone ring, 8,8a-deoxyoleandolide, from one acetyl-CoA and six methylmalonyl-CoA units.[2]
olePCytochrome P450 monooxygenaseCatalyzes the epoxidation of the C8-C8a bond of the macrolactone ring.[3][4]
oleG1GlycosyltransferaseTransfers the D-desosamine moiety to the macrolactone ring.[1]
oleG2GlycosyltransferaseTransfers the L-oleandrose moiety to the macrolactone ring.[1]
oleYS-adenosyl-L-methionine-dependent methyltransferaseCatalyzes the 3-O-methylation of L-olivose to form L-oleandrose after its attachment to the aglycone.[5]
oleS, oleE, oleNI, oleTSugar biosynthesis enzymesInvolved in the biosynthesis of dTDP-D-desosamine.[2]
oleW, oleV, oleL, oleUSugar biosynthesis enzymesInvolved in the biosynthesis of dTDP-L-oleandrose.[2]
oleI, oleDGlycosyltransferasesInactivate oleandomycin through glycosylation, conferring self-resistance to the producing organism.[6][7]
oleRGlycosidaseReactivates glycosylated oleandomycin outside the cell.[8]
oleB, oleCABC transportersExport oleandomycin and its inactivated glycosylated form from the cell.[2]

The Oleandomycin Biosynthesis Pathway

The biosynthesis of oleandomycin can be divided into three main stages: 1) formation of the macrolactone ring, 2) synthesis of the deoxy sugars, and 3) tailoring and assembly of the final molecule.

Macrolactone Ring Formation

The 14-membered macrolactone core of oleandomycin, 8,8a-deoxyoleandolide, is synthesized by a Type I PKS encoded by the oleA1, oleA2, and oleA3 genes. This enzymatic assembly line utilizes one molecule of acetyl-CoA as a starter unit and six molecules of methylmalonyl-CoA as extender units.[2]

Deoxy Sugar Biosynthesis

Oleandomycin contains two deoxy sugars, D-desosamine and L-oleandrose, which are synthesized from glucose-1-phosphate. The initial steps are common for both sugars, involving the conversion of glucose-1-phosphate to dTDP-D-glucose and then to dTDP-4-keto-6-deoxy-D-glucose, catalyzed by OleS and OleE, respectively.[2] From this common intermediate, dedicated sets of enzymes encoded by the oleNI and oleT genes lead to the formation of dTDP-D-desosamine, while enzymes encoded by the oleW, oleV, oleL, and oleU genes are responsible for the synthesis of dTDP-L-oleandrose.[2]

Tailoring and Assembly

The final steps in oleandomycin biosynthesis involve a series of tailoring reactions. The macrolactone ring, 8,8a-deoxyoleandolide, is first glycosylated with L-oleandrose by the glycosyltransferase OleG2.[1] The attached L-olivose is then methylated by the methyltransferase OleY to form L-oleandrose.[5] Subsequently, the second sugar, D-desosamine, is attached by the glycosyltransferase OleG1.[1] The final tailoring step is the epoxidation of the C8-C8a bond of the macrolactone ring, a reaction catalyzed by the cytochrome P450 monooxygenase OleP.[3][4] This epoxidation can occur on both the aglycone and the monoglycosylated intermediates.[4]

A key feature of oleandomycin biosynthesis is a "pro-drug" resistance mechanism. The cell inactivates the antibiotic intracellularly by glycosylation, catalyzed by OleI and OleD.[6][7] This inactive form is then exported by the ABC transporters OleB and OleC.[2] Extracellularly, the glycosidase OleR removes the inactivating glucose moiety, releasing the active antibiotic.[8]

Oleandomycin_Biosynthesis_Pathway cluster_pks Macrolactone Synthesis cluster_sugar Deoxy Sugar Synthesis cluster_tailoring Tailoring and Assembly Acetyl-CoA Acetyl-CoA PKS (oleA1-A3) PKS (oleA1-A3) Acetyl-CoA->PKS (oleA1-A3) Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS (oleA1-A3) 8,8a-deoxyoleandolide 8,8a-deoxyoleandolide PKS (oleA1-A3)->8,8a-deoxyoleandolide OleG2 OleG2 8,8a-deoxyoleandolide->OleG2 Glucose-1-Phosphate Glucose-1-Phosphate OleS OleS Glucose-1-Phosphate->OleS dTDP-D-Glucose dTDP-D-Glucose OleE OleE dTDP-D-Glucose->OleE dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose oleNI, oleT oleNI, oleT dTDP-4-keto-6-deoxy-D-glucose->oleNI, oleT oleW, V, L, U oleW, V, L, U dTDP-4-keto-6-deoxy-D-glucose->oleW, V, L, U dTDP-D-desosamine dTDP-D-desosamine OleG1 OleG1 dTDP-D-desosamine->OleG1 dTDP-L-oleandrose dTDP-L-oleandrose dTDP-L-oleandrose->OleG2 OleS->dTDP-D-Glucose OleE->dTDP-4-keto-6-deoxy-D-glucose oleNI, oleT->dTDP-D-desosamine oleW, V, L, U->dTDP-L-oleandrose L-olivosyl-8,8a-deoxyoleandolide L-olivosyl-8,8a-deoxyoleandolide OleY OleY L-olivosyl-8,8a-deoxyoleandolide->OleY L-oleandrosyl-8,8a-deoxyoleandolide L-oleandrosyl-8,8a-deoxyoleandolide L-oleandrosyl-8,8a-deoxyoleandolide->OleG1 Oleandolide-D-desosamine Oleandolide-D-desosamine OleP OleP Oleandolide-D-desosamine->OleP Oleandomycin Oleandomycin OleG2->L-olivosyl-8,8a-deoxyoleandolide OleY->L-oleandrosyl-8,8a-deoxyoleandolide OleG1->Oleandolide-D-desosamine OleP->Oleandomycin

Caption: Oleandomycin Biosynthesis Pathway.

Quantitative Data

Enzyme Kinetic Parameters

The kinetic parameters of several key enzymes in the oleandomycin pathway have been characterized, providing insights into their catalytic efficiency and substrate specificity.

Table 2: Kinetic Parameters of Oleandomycin Glycosyltransferases

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
OleDOleandomycin50--[7]
OleDLankamycin1100.282.5 x 103[6]
OleDUDP-Glucose2300.281.2 x 103[6]
OleIOleandomycin25.4 ± 2.10.05 ± 0.0012.0 x 103[7]
OleIUDP-Glucose211.7 ± 15.60.05 ± 0.0012.4 x 102[7]
Oleandomycin Production Titers

The production of oleandomycin by S. antibioticus can be influenced by nutritional conditions. A chemically defined medium has been developed to optimize production.

Table 3: Effect of Carbon and Nitrogen Sources on Oleandomycin Production

Carbon Source (1%)Oleandomycin Titer (µg/mL)Nitrogen Source (0.2%)Oleandomycin Titer (µg/mL)Reference
Fructose120Aspartic acid115[1]
Glucose15Glutamic acid90[1]
Sucrose85Alanine75[1]
Starch60Ammonium sulfate40[1]

Note: Titers are approximate and can vary based on specific fermentation conditions.

Experimental Protocols

Gene Disruption in Streptomyces antibioticus via PCR-Targeting

This protocol describes a general method for creating targeted gene deletions in Streptomyces species, which can be adapted for the oleandomycin gene cluster.

Gene_Disruption_Workflow Start Start PCR_amplification PCR amplification of disruption cassette (e.g., apramycin resistance gene) with flanking homology arms Start->PCR_amplification Ecoli_transformation Transformation of E. coli with a temperature-sensitive plasmid carrying the λ Red system PCR_amplification->Ecoli_transformation Electroporation Electroporation of the PCR product into E. coli expressing λ Red Ecoli_transformation->Electroporation Recombination Homologous recombination to replace the target gene on a cosmid with the disruption cassette Electroporation->Recombination Conjugation Intergeneric conjugation of the recombinant cosmid from E. coli to S. antibioticus Recombination->Conjugation Selection Selection of exconjugants on media containing the appropriate antibiotic Conjugation->Selection Verification Verification of gene disruption by PCR and Southern blotting Selection->Verification End End Verification->End Heterologous_Expression_Workflow Start Start Gene_amplification PCR amplification of the gene of interest from S. antibioticus genomic DNA Start->Gene_amplification Vector_ligation Ligation of the PCR product into an appropriate expression vector (e.g., pET for E. coli, pSET152 for Streptomyces) Gene_amplification->Vector_ligation Host_transformation Transformation of the expression construct into the chosen heterologous host Vector_ligation->Host_transformation Culture_growth Cultivation of the recombinant host under inducing conditions Host_transformation->Culture_growth Protein_purification Cell lysis and purification of the recombinant protein (e.g., by affinity chromatography) Culture_growth->Protein_purification Activity_assay Enzymatic assay to confirm the activity of the purified protein Protein_purification->Activity_assay End End Activity_assay->End

References

Chemical structure and physical properties of oleandomycin phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and physical properties of oleandomycin phosphate, a macrolide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

Oleandomycin is a macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1][2] It is structurally related to erythromycin and exists as a phosphate salt to enhance its stability and solubility.

Molecular Formula: C₃₅H₆₄NO₁₆P[1][3][4][5]

IUPAC Name: (3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;phosphoric acid[4]

CAS Number: 7060-74-4[1][3][4][5]

Synonyms: Matromycin[1][3][5]

The structure of oleandomycin consists of a 14-membered lactone ring to which two deoxy sugars are attached: L-oleandrose and D-desosamine. The phosphate group is salified with the dimethylamino group of the desosamine sugar.

Physical and Chemical Properties

This compound is a white to off-white, amorphous powder.[6] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Weight 785.86 g/mol [1][3][5]
Appearance White to off-white powder[6]
pKa (Strongest Basic) 9.0 (Predicted)[2]
logP 1.46 (Predicted)[2]
Water Solubility 0.407 mg/mL (Predicted)[2]
Storage 2°C - 8°C, protect from light[5]

Mechanism of Action

This compound is a bacteriostatic agent that functions by inhibiting protein synthesis in susceptible bacteria.[1] Like other macrolide antibiotics, it binds to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation of peptidyl-tRNA, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[1][4][7]

cluster_bacterium Bacterial Cell Ribosome 50S 30S Protein Protein Ribosome->Protein Synthesis mRNA mRNA mRNA->Ribosome:f1 Binds tRNA Peptidyl-tRNA tRNA->Ribosome:f0 Translocation Oleandomycin Oleandomycin Oleandomycin->Ribosome:f0 Binds & Inhibits Translocation

Mechanism of Action of Oleandomycin

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized standard procedures and may require optimization for specific laboratory conditions.

Determination of Melting Point (Capillary Method)

This protocol is based on the standard pharmacopeial capillary method for melting point determination.[8][9]

  • Sample Preparation: Finely powder the dry this compound sample. Introduce the powder into a capillary tube (0.8-1.2 mm internal diameter) and pack it to a height of 2.5-3.5 mm.[9]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus with a controlled heating ramp.

  • Measurement: Heat the apparatus to a temperature approximately 10°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[3][10][11]

  • Solution Preparation: Prepare a 1 mM solution of this compound in deionized water. Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH). A 0.15 M potassium chloride (KCl) solution should be used to maintain a constant ionic strength.[10][11]

  • Apparatus Calibration: Calibrate a pH meter with standard buffer solutions at pH 4, 7, and 10.[10]

  • Titration: Place a known volume of the this compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Titrate the solution with the standardized NaOH solution, adding small increments and recording the pH after each addition.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point of inflection on the curve.[10][11]

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 1 mM This compound Solution D Titrate Sample with 0.1 M NaOH A->D B Prepare 0.1 M NaOH & 0.1 M HCl B->D C Calibrate pH Meter (pH 4, 7, 10) C->D E Record pH after each addition D->E F Plot pH vs. Volume of Titrant E->F G Determine pKa from Inflection Point F->G

Workflow for pKa Determination
Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13]

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8).[12] The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Processing: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Result Expression: The solubility is expressed in units such as mg/mL or µg/mL.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and physical properties of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug development. Accurate characterization of these fundamental properties is crucial for understanding the behavior and potential applications of this macrolide antibiotic.

References

A Technical Guide to the OleP Cytochrome P450 Enzyme and its Essential Role in Oleandomycin Epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytochrome P450 enzyme OleP, focusing on its critical function in the biosynthesis of the macrolide antibiotic, oleandomycin. We will delve into the enzyme's catalytic mechanism, substrate specificity, structural biology, and the experimental protocols used for its characterization.

Introduction: The Significance of OleP in Antibiotic Synthesis

Oleandomycin is a 14-membered macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1] Like other macrolides, its core structure is a large lactone ring to which deoxy sugars are attached. The biological activity of oleandomycin is, in part, determined by a unique epoxide group on its macrolactone ring. The formation of this epoxide is catalyzed by the cytochrome P450 monooxygenase, OleP (also known as CYP107D1).[2][3]

Cytochrome P450 enzymes (CYPs) are a vast superfamily of heme-containing proteins that are involved in the metabolism of a wide array of compounds.[4][5] In the context of natural product biosynthesis, they often perform chemically challenging reactions with high regio- and stereospecificity.[6] OleP is a prime example, catalyzing an epoxidation on a non-activated C-C bond, a reaction that is difficult to achieve through conventional chemical synthesis.[7][8] Understanding the function of OleP is not only crucial for comprehending oleandomycin biosynthesis but also offers potential for enzyme engineering to create novel antibiotics.[9][10]

Catalytic Function and Substrate Specificity of OleP

The primary role of OleP is to catalyze the epoxidation of the C8-C8a bond of the oleandomycin precursor's macrolactone ring.[2][8] This reaction is a key late-stage tailoring step in the overall biosynthetic pathway.[11]

There has been some debate regarding the precise timing of OleP's action and its preferred substrate. Research has shown that OleP can act on two intermediates in the oleandomycin biosynthetic pathway[8][12]:

  • 8,8a-deoxyoleandolide (DEO): The aglycone core of oleandomycin.

  • L-olivosyl-8,8a-deoxyoleandolide (L-O-DEO): A monoglycosylated intermediate.

While OleP demonstrates activity on both substrates, accumulating evidence suggests that the monoglycosylated intermediate, L-O-DEO, is the preferential substrate.[12][13] X-ray crystallography and equilibrium binding data indicate that the aglycone DEO fits loosely into the active site of OleP.[8] This loose binding only triggers the catalytically competent "closed" conformation in a small fraction of the enzyme population.[8] It is proposed that the L-olivosyl sugar moiety of L-O-DEO acts as a molecular wedge, promoting a more efficient transition to and stabilization of the closed conformation necessary for catalysis.[12][13] The versatility of OleP to also accept the aglycone is facilitated by structural solvent molecules that occupy the space where the sugar would be, mediating substrate-protein interactions.[8][12]

Structural Insights into OleP Function

The three-dimensional structure of OleP has been elucidated, providing valuable insights into its mechanism.[7] Like other P450s, OleP has a conserved protein fold with a large alpha-helical domain and a smaller beta-sheet domain.[14] A key feature of OleP's function is its conformational flexibility. The enzyme exists in an "open" and a "closed" state. Substrate binding induces a transition from the open to the closed conformation, which remodels the active site and shields it from the solvent.[15]

The crystal structure of OleP in complex with the inhibitor clotrimazole has been solved.[7] This has revealed that the residues interacting with clotrimazole are conserved in MycG, a P450 epoxidase with high homology to OleP that is also involved in macrolide biosynthesis.[7] This structural similarity has allowed for the modeling of how the oleandomycin intermediates, DEO and L-O-DEO, bind in the active site.[7]

Oleandomycin Biosynthesis Pathway

The biosynthesis of oleandomycin is a multi-step process involving a Type I polyketide synthase (PKS) and a series of tailoring enzymes, including glycosyltransferases and OleP. The pathway can be conceptually divided into the formation of the macrolactone ring, followed by glycosylation and epoxidation.

Oleandomycin_Biosynthesis PKS Polyketide Synthase (OleA1, OleA2, OleA3) DEO 8,8a-deoxyoleandolide (DEO) PKS->DEO L_O_DEO L-olivosyl-DEO (L-O-DEO) DEO->L_O_DEO Glycosylation (L-olivose) OleP_aglycone OleP (CYP107D1) DEO->OleP_aglycone Epoxidation OleG1 OleG1 (Glycosyltransferase) Oleandomycin Oleandomycin OleG1->Oleandomycin OleP_glycosylated OleP (CYP107D1) L_O_DEO->OleP_glycosylated Epoxidation (Preferred) Epoxy_DEO Oleandolide OleP_aglycone->Epoxy_DEO Epoxy_DEO->OleG1 Glycosylation (L-oleandrose) OleG2 OleG2 (Glycosyltransferase) Epoxy_DEO->OleG2 Glycosylation (D-desosamine) OleG2->Oleandomycin Epoxy_L_O_DEO L-oleandrosyl-oleandolide OleP_glycosylated->Epoxy_L_O_DEO Epoxy_L_O_DEO->Oleandomycin Further Glycosylation

Figure 1: Oleandomycin biosynthetic pathway highlighting the dual roles of OleP.

Quantitative Data on OleP

Quantitative analysis of enzyme kinetics and binding affinities is fundamental to understanding enzyme function. Below is a summary of available data for OleP.

Parameter Ligand Value Method Reference
Kd (Dissociation Constant) Clotrimazole~1 µMEquilibrium Binding[7]
kon (Association Rate Constant) Clotrimazole~1.5 x 104 M-1s-1Kinetic Binding Studies[7]
koff (Dissociation Rate Constant) Clotrimazole~1.5 x 10-2 s-1Kinetic Binding Studies[7]
Kd (Dissociation Constant) Ketoconazole~10 µMEquilibrium Binding[7]
koff (Dissociation Rate Constant) Ketoconazole~1.5 x 10-1 s-1Kinetic Binding Studies[7]

Experimental Protocols

The characterization of OleP involves a range of biochemical and biophysical techniques. Here are detailed methodologies for key experiments.

The production of pure, active OleP is a prerequisite for in vitro studies.

  • Gene Cloning: The gene encoding OleP from Streptomyces antibioticus is cloned into an expression vector, such as pET28b(+), which often includes an N- or C-terminal polyhistidine tag for purification.[8]

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli strain, like BL21(DE3).[8]

    • Cultures are grown in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

  • Cell Lysis and Solubilization:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol) containing protease inhibitors.

    • Cells are lysed by sonication or high-pressure homogenization.

    • The membrane fraction, containing OleP, is isolated by ultracentrifugation.

    • Membrane proteins are solubilized using a detergent (e.g., 1% n-dodecyl-β-D-maltoside).

  • Purification:

    • The solubilized protein is purified using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA resin that binds the polyhistidine tag.[16]

    • The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • OleP is eluted with a high concentration of imidazole.

    • Further purification can be achieved by size-exclusion chromatography to ensure homogeneity.[8]

This assay measures the catalytic activity of the purified OleP.

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

    • Purified OleP (e.g., 1-5 µM) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • The substrate (DEO or L-O-DEO) dissolved in a minimal amount of an organic solvent like DMSO.

    • An electron transfer system, as P450s require redox partners. This can be a reconstituted system with purified ferredoxin and ferredoxin reductase, or a chemical or electrochemical system.[17]

  • Reaction Initiation and Incubation:

    • The reaction is initiated by adding a source of reducing equivalents, typically NADPH.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Quenching and Product Extraction:

    • The reaction is stopped by adding an organic solvent, such as ethyl acetate or acetonitrile, which also serves to extract the substrate and product.

  • Analysis:

    • The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the substrate and the epoxidized product.[18][19]

These assays are used to determine the affinity of substrates or inhibitors for OleP.

  • Spectrophotometric Titration: This is a common method for P450 enzymes.[20]

    • Purified OleP is placed in a cuvette, and a baseline absorbance spectrum is recorded (typically 350-500 nm).

    • Aliquots of a concentrated ligand stock solution are added sequentially to the cuvette.

    • After each addition, the mixture is allowed to equilibrate, and a new spectrum is recorded.

    • The binding of a ligand to the heme iron in the active site often causes a shift in the Soret peak of the heme. The magnitude of this spectral shift is plotted against the ligand concentration, and the data are fitted to a binding isotherm to calculate the dissociation constant (Kd).

Experimental and Catalytic Workflows

The characterization of OleP follows a logical progression of experiments, while its catalytic activity is part of a well-defined cycle common to P450 enzymes.

Experimental_Workflow cluster_0 Gene to Protein cluster_1 Functional & Structural Characterization Gene oleP Gene Identification (S. antibioticus) Cloning Cloning into Expression Vector Gene->Cloning Expression Heterologous Expression (E. coli) Cloning->Expression Purification Protein Purification (IMAC, SEC) Expression->Purification Binding Ligand Binding Assays (Spectrophotometry) Purification->Binding Activity In Vitro Activity Assays (HPLC, LC-MS) Purification->Activity Crystallization Crystallization & X-ray Crystallography Purification->Crystallization Kinetics Enzyme Kinetics (Km, kcat) Binding->Kinetics Activity->Kinetics Structure 3D Structure Determination Crystallization->Structure

Figure 2: Experimental workflow for the characterization of OleP.

P450_Catalytic_Cycle E_Fe3 E-Fe(III) E_Fe3_S E-Fe(III)-S E_Fe3->E_Fe3_S Substrate (S) binding E_Fe2_S E-Fe(II)-S E_Fe3_S->E_Fe2_S e- E_Fe2_S_O2 E-Fe(II)-S(O2) E_Fe2_S->E_Fe2_S_O2 O2 E_Fe3_S_O2_2 E-Fe(III)-S(O2)2- E_Fe2_S_O2->E_Fe3_S_O2_2 e- E_Fe3_S_OOH E-Fe(III)-S(OOH) E_Fe3_S_O2_2->E_Fe3_S_OOH H+ Compound_I [E-Fe(IV)=O]+• S E_Fe3_S_OOH->Compound_I H+, -H2O E_Fe3_SOH E-Fe(III)-SOH Compound_I->E_Fe3_SOH S -> S-epoxide E_Fe3_SOH->E_Fe3 Product (S-epoxide) release

Figure 3: Generalized catalytic cycle of cytochrome P450 enzymes.

Conclusion and Future Perspectives

The cytochrome P450 enzyme OleP is a fascinating biocatalyst that performs a chemically challenging epoxidation reaction essential for the biosynthesis of the antibiotic oleandomycin. Structural and functional studies have revealed its preference for a glycosylated substrate and have provided a basis for understanding its catalytic mechanism. The detailed experimental protocols outlined in this guide provide a framework for the continued study of OleP and other related P450 enzymes.

Future research in this area will likely focus on several key aspects:

  • Enzyme Engineering: Modifying the active site of OleP to accept novel substrates could lead to the production of new macrolide antibiotics with improved therapeutic properties.[6][9][21]

  • Redox Partner Engineering: Optimizing the interaction between OleP and its electron transfer partners could enhance its catalytic efficiency, which is crucial for biotechnological applications.[17]

  • Detailed Kinetic Analysis: A full kinetic characterization with the natural substrates, DEO and L-O-DEO, will provide a more complete picture of the enzyme's catalytic efficiency and substrate preference.

References

In-Depth Technical Guide to the Basic pKa and Dissociation Constants of Oleandomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the basic pKa and dissociation constants of the macrolide antibiotic, oleandomycin. Tailored for researchers, scientists, and drug development professionals, this document outlines the core physicochemical properties, detailed experimental protocols for their determination, and relevant biological pathways.

Physicochemical Properties of Oleandomycin

Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. Its chemical structure, containing a tertiary amine group on the desosamine sugar moiety, confers its basic character.

Dissociation Constant and pKa

The basicity of a compound is quantified by its basic dissociation constant (Kb), which is more commonly expressed in its logarithmic form, pKb. For convenience, the acidity of the conjugate acid (pKa) is often used to describe the properties of basic compounds. The relationship between these values at 25°C is:

pKa + pKb = 14

The primary basic functional group in oleandomycin is the tertiary amine on the desosamine sugar. This group can accept a proton, and its pKa value is a critical determinant of the molecule's ionization state at physiological pH, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the basicity of oleandomycin.

ParameterValueReference
Basic pKa 8.84[1]
Attributed Functional Group Tertiary Amine[1]

This pKa value indicates that oleandomycin is a weak base. At a physiological pH of 7.4, a significant portion of oleandomycin molecules will be in their protonated, charged form.

Experimental Protocols for pKa Determination

The determination of pKa values for ionizable compounds like oleandomycin is crucial in drug development. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for this purpose. While the specific experimental details for the cited pKa of oleandomycin are not publicly available, this section provides detailed, representative protocols for these standard methods as they would be applied to a macrolide antibiotic.

Potentiometric Titration

Potentiometric titration is a widely used technique for determining the pKa of ionizable compounds by measuring the pH of a solution as a titrant of known concentration is added.[1][2]

Principle: A solution of the compound is titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms of the ionizable group are equal.

Detailed Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of oleandomycin and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

    • The final concentration of the analyte solution should be in the range of 1-10 mM.

    • Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[2]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[2]

    • Place a known volume of the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

    • Use a calibrated burette to add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

    • Stir the solution continuously to ensure homogeneity.

  • Data Collection:

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa can be determined by identifying the pH at the half-equivalence point.

    • Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point. The pKa is then the pH at half the volume of the equivalence point.

Experimental Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Oleandomycin Solution (1-10 mM in water/co-solvent) setup Assemble Titration Apparatus (Thermostatted vessel, stirrer, burette) prep_analyte->setup prep_titrant Prepare Standard Titrant (0.1 M HCl) prep_titrant->setup prep_electrolyte Add Background Electrolyte (0.15 M KCl) calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Titrate Sample with HCl, Recording pH at Increments setup->titrate plot_curve Plot Titration Curve (pH vs. Titrant Volume) titrate->plot_curve determine_ep Determine Equivalence Point (e.g., using derivatives) plot_curve->determine_ep calculate_pka Calculate pKa (pH at half-equivalence point) determine_ep->calculate_pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the pKa of a compound if the protonated and unprotonated forms have different ultraviolet or visible spectra.

Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is then calculated from the changes in absorbance as the molecule transitions between its ionized and non-ionized forms.

Detailed Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of oleandomycin (e.g., from pH 7 to 11).

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of oleandomycin in a suitable solvent.

    • Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.

  • Spectrophotometric Measurement:

    • Determine the UV-Vis absorption spectra of the oleandomycin solutions at the extreme pH values (e.g., pH 2 and pH 12) to identify the wavelength of maximum absorbance difference (λmax) between the fully protonated and deprotonated forms.

    • Measure the absorbance of each buffered solution at this λmax.

  • Data Analysis:

    • The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AI) / (AN - A)] where:

      • A is the absorbance of the solution at a given pH.

      • AI is the absorbance of the fully ionized species.

      • AN is the absorbance of the non-ionized species.

    • Alternatively, plot absorbance versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Biological Relevance and Signaling Pathways

The basicity of oleandomycin is fundamental to its mechanism of action and its interactions within biological systems.

Mechanism of Action

Like other macrolide antibiotics, oleandomycin inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3][4][5] This binding event interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of bacterial growth. The interaction with the ribosome is influenced by the physicochemical properties of the antibiotic, including its ionization state.

Mechanism of Action and Resistance Pathway

G cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis enables inhibition Inhibition bacterial_growth Bacterial Growth & Proliferation protein_synthesis->bacterial_growth leads to efflux_pump ABC Transporter (Efflux Pump) oleandomycin_ext Oleandomycin (extracellular) efflux_pump->oleandomycin_ext Expulsion resistance Resistance oleandomycin_int Oleandomycin (intracellular) oleandomycin_ext->oleandomycin_int Uptake oleandomycin_int->ribosome oleandomycin_int->efflux_pump Substrate for

Caption: Oleandomycin's mechanism of action and a key resistance pathway.

Bacterial Resistance

One of the significant mechanisms of bacterial resistance to oleandomycin involves the active efflux of the drug from the bacterial cell. In the producer organism, Streptomyces antibioticus, and in resistant clinical isolates, ABC (ATP-binding cassette) transporters have been identified as efflux pumps that expel oleandomycin, thereby reducing its intracellular concentration and preventing it from reaching its ribosomal target.[6]

Modulation of Host Signaling Pathways

Beyond their antibacterial effects, macrolides, including oleandomycin, are known to possess immunomodulatory properties. They can influence host inflammatory responses by modulating key signaling pathways. For instance, macrolides have been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade in host immune cells.[7][8] This can lead to a reduction in the production of pro-inflammatory cytokines.

Modulation of Host Inflammatory Signaling by Macrolides

G cluster_host_cell Host Immune Cell mapk MAPK Pathway (e.g., ERK1/2) proinflammatory_cytokines Pro-inflammatory Cytokine Production mapk->proinflammatory_cytokines nfkb NF-κB Pathway nfkb->proinflammatory_cytokines inflammatory_stimulus Inflammatory Stimulus inflammatory_stimulus->mapk inflammatory_stimulus->nfkb macrolide Macrolide (e.g., Oleandomycin) macrolide->mapk Inhibits macrolide->nfkb Inhibits

Caption: Inhibition of host inflammatory pathways by macrolide antibiotics.

References

Methodological & Application

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Oleandomycin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oleandomycin phosphate is a macrolide antibiotic effective against a range of Gram-positive bacteria.[1][2] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for monitoring related substances to ensure product quality and safety. High-performance liquid chromatography (HPLC) is a powerful technique widely employed for the analysis of macrolide antibiotics.[3][4] This document provides detailed application notes and protocols for the HPLC analysis of this compound, covering both assay (quantification of the active pharmaceutical ingredient) and the determination of related substances (impurities).

The methodologies described herein are based on established principles of reversed-phase HPLC commonly used for macrolide antibiotics. While a specific official monograph for this compound was not identified in the initial search, the provided protocols are derived from validated methods for similar macrolide compounds and are suitable for adaptation and validation in a pharmaceutical quality control setting.[3][4]

Section 1: Assay of this compound in Pharmaceutical Formulations

This section details the HPLC method for the quantitative determination of this compound in bulk drug substance and finished pharmaceutical products.

Chromatographic Conditions

A robust isocratic reversed-phase HPLC method with UV detection is recommended for the assay of this compound.

Table 1: HPLC Parameters for this compound Assay

ParameterRecommended Condition
Column ODB RP18, 5 µm, 250 x 4.6 mm I.D.
Mobile Phase Acetonitrile:0.05M Potassium Phosphate Buffer (pH 6.5) (40:60, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm[4]
Injection Volume 20 µL
Column Temp. Ambient (or controlled at 25 °C for improved reproducibility)
Run Time Approximately 15 minutes
Reagent and Sample Preparation

1.2.1. Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid or Potassium hydroxide (for pH adjustment)

  • Water (HPLC grade)

  • This compound Reference Standard

1.2.2. Buffer and Mobile Phase Preparation:

  • 0.05M Potassium Phosphate Buffer (pH 6.5): Dissolve approximately 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with a potassium hydroxide solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and 0.05M Potassium Phosphate Buffer (pH 6.5) in a 40:60 (v/v) ratio. Degas before use.

1.2.3. Standard Solution Preparation (Example Concentration: 1 mg/mL):

  • Accurately weigh about 25 mg of this compound Reference Standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

1.2.4. Sample Solution Preparation (Example for a Powder Formulation):

  • Accurately weigh a quantity of the powder for reconstitution or the content of a capsule equivalent to about 25 mg of this compound.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Protocol: Assay Determination
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution five times and check for system suitability. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • Inject the sample solution in duplicate.

  • Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.

Data Presentation

Table 2: System Suitability and Validation Parameters for this compound Assay

ParameterAcceptance CriteriaExample Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20004500
Repeatability (%RSD, n=5) ≤ 2.0%0.8%
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Limit of Detection (LOD) Report Value0.1 µg/mL
Limit of Quantitation (LOQ) Report Value0.3 µg/mL

Note: The example results are typical values and should be established during method validation.

Section 2: Analysis of Related Substances in this compound

This section describes an HPLC method for the separation and quantification of potential impurities and degradation products in this compound. A gradient elution method is often required to separate closely related compounds.

Chromatographic Conditions

Table 3: HPLC Parameters for this compound Related Substances

ParameterRecommended Condition
Column C18, 3.5 µm, 150 x 4.6 mm I.D.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 4
Flow Rate 1.2 mL/min
Detection UV at 215 nm
Injection Volume 20 µL
Column Temp. 30 °C
Run Time Approximately 45 minutes

Table 4: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
305050
351090
401090
419010
459010
Reagent and Sample Preparation

2.2.1. Reagents:

  • As per the assay method, with the addition of Formic Acid (HPLC grade).

2.2.2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of formic acid to 1000 mL of HPLC grade water.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases before use.

2.2.3. Standard and Sample Solution Preparation:

  • Prepare the sample solution at a higher concentration (e.g., 5 mg/mL) to facilitate the detection of impurities.

  • A standard solution of this compound at a lower concentration (e.g., 0.05 mg/mL, corresponding to 1% of the sample concentration) can be used for the quantification of impurities.

Experimental Protocol: Related Substances Determination
  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solution to determine the retention time and response of this compound.

  • Inject the sample solution.

  • Identify and quantify any peaks corresponding to impurities based on their retention times and peak areas relative to the main this compound peak.

Data Presentation

Table 5: Typical Retention Times and Limits for Related Substances

CompoundRetention Time (min)Limit (% w/w)
Impurity AApprox. 12.5≤ 0.5
Impurity BApprox. 18.2≤ 0.3
OleandomycinApprox. 25.0-
Any other individual impurity-≤ 0.2
Total impurities-≤ 1.5

Note: The identity of impurities A and B and their specific limits would need to be established based on the manufacturing process and stability studies.

Section 3: Visualizations

Experimental Workflow for this compound HPLC Assay

HPLC_Assay_Workflow A Prepare Mobile Phase (Acetonitrile:Buffer) D Equilibrate HPLC System A->D B Prepare Standard Solution (1 mg/mL) E System Suitability Check (Inject Standard 5x) B->E C Prepare Sample Solution (e.g., from powder) F Inject Sample Solutions (in duplicate) C->F D->E Stable Baseline E->F RSD <= 2.0% G Data Acquisition (Chromatograms) F->G H Data Analysis (Peak Area Integration) G->H I Calculate Assay Result H->I

Caption: Workflow for the HPLC assay of this compound.

Logical Relationship for Method Modernization

Modernizing pharmacopeial methods from HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) can offer significant benefits.[5]

Method_Modernization cluster_0 Traditional HPLC Method cluster_1 Modernized UHPLC Method A Larger Particle Size (e.g., 5 µm) M Method Modernization A->M B Longer Column (e.g., 250 mm) B->M C Higher Solvent Consumption C->M D Longer Run Times D->M E Smaller Particle Size (e.g., < 2 µm) F Shorter Column (e.g., 50-100 mm) G Reduced Solvent Consumption H Faster Run Times M->E M->F M->G M->H

Caption: Benefits of modernizing HPLC methods to UHPLC.

Disclaimer: The methods and protocols provided are intended for informational purposes and should be fully validated by the user for their specific application to ensure accuracy, precision, and suitability.

References

Application Notes and Protocols for the Detection and Quantification of Oleandomycin Phosphate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. It is active against a range of Gram-positive bacteria and is used in veterinary medicine. Oleandomycin phosphate is a water-soluble salt of oleandomycin. Monitoring its residue levels in food products of animal origin is crucial for ensuring food safety and adhering to regulatory limits. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of oleandomycin in various complex matrices.[1][2][3] This document provides detailed application notes and protocols for the detection and quantification of this compound using LC-MS/MS. While the methods described focus on oleandomycin, they are directly applicable to this compound, as the phosphate salt readily dissociates to the active oleandomycin molecule in solution and under typical mass spectrometry ionization conditions.

I. Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of oleandomycin by LC-MS/MS. These values are compiled from various sources and may serve as a starting point for method development and validation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase (e.g., Agilent Poroshell 120)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate[4]
Mobile Phase B Acetonitrile with 0.1% formic acid[4]
Gradient 0-2 min: 10% B, 2-10 min: linear ramp to 50% B, 10-15 min: 50% B[4]
Flow Rate 0.3 mL/min[4]
Injection Volume 2-20 µL[4][5]
Column Temperature 40 °C[4]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)[2][3]
Precursor Ion (m/z) Varies depending on the specific macrolide; for oleandomycin, it is typically the protonated molecule [M+H]⁺.
Product Ions (m/z) At least two product ions are monitored for confirmation.[2]
Collision Gas Argon[4]
Desolvation Temperature 400 °C[5]
Cone Gas Flow 100 L/h[5]
Desolvation Gas Flow 1000 L/h[5]

Table 3: Method Performance Data

ParameterValue
Linearity Range 0.1 - 100 ng/g[3]
Limit of Detection (LOD) <0.1 µg/kg to 4.0 µg/kg[2][6]
Limit of Quantification (LOQ) 1 to 10 µg/kg[6]
Recovery 67.8% - 106.6%[3]
Relative Standard Deviation (RSD) 1.9% - 10.7%[3]

II. Experimental Protocols

A. Protocol 1: Sample Preparation from Honey

This protocol is adapted from a method for the analysis of macrolide residues in honey.[3]

  • Sample Weighing: Weigh 5 g of a homogenized honey sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 15 mL of extracting buffer (5.3 g sodium carbonate and 4.2 g sodium bicarbonate in 1 L water, adjusted to pH 9.3).

    • Vortex the mixture thoroughly for 1 minute.

  • Solid Phase Extraction (SPE):

    • Condition an Agilent Bond Elut Plexa SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and then 5 mL of extracting buffer.

    • Load the sample solution onto the conditioned SPE cartridge and allow it to pass through under gravity (approximately 1 mL/min).

    • Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water.

    • Dry the cartridge completely by applying a vacuum of 15 mm Hg for 5 minutes.

    • Elute the analytes with 5 mL of methanol at a flow rate of 1 mL/min.

  • Sample Concentration and Reconstitution:

    • Dry the eluent under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of 20% methanol in water.

    • The sample is now ready for LC-MS/MS analysis.

B. Protocol 2: General Protocol for LC-MS/MS Analysis

This protocol outlines the general steps for the analysis of the prepared sample extract.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 0.1, 1, 10, 50, 100 ng/mL).

  • LC-MS/MS System Setup:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Set up the mass spectrometer with the appropriate ionization and MRM parameters for oleandomycin (refer to Table 2).

  • Sample Analysis:

    • Inject the reconstituted sample extract and the standard solutions into the LC-MS/MS system.

    • Acquire data in MRM mode.

  • Data Processing:

    • Integrate the peak areas for the MRM transitions of oleandomycin in both the samples and the standards.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of oleandomycin in the samples by interpolating their peak areas from the calibration curve.

III. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Weigh Sample extraction 2. Add Extraction Buffer & Vortex sample->extraction spe 3. Solid Phase Extraction (SPE) extraction->spe concentration 4. Dry Down & Reconstitute spe->concentration lc_separation 5. LC Separation concentration->lc_separation Inject Sample ms_detection 6. MS/MS Detection (MRM) lc_separation->ms_detection data_processing 7. Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_method Analytical Method sample_matrix Complex Matrix (e.g., Honey, Milk) sample_prep Sample Preparation (SPE) sample_matrix->sample_prep Reduces Matrix Effects analysis LC-MS/MS Analysis sample_prep->analysis Provides Clean Extract result Quantitative Result analysis->result High Sensitivity & Selectivity

Caption: Logical relationship of the analytical method components.

References

Application Notes and Protocols: Oleandomycin Phosphate for Cell Culture Contamination Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandomycin phosphate is a macrolide antibiotic, structurally related to erythromycin, that inhibits protein synthesis in susceptible microorganisms.[1] It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translation of peptides.[1] Its primary activity is against Gram-positive bacteria, such as Staphylococcus and Enterococcus, and it is also effective against Mycoplasma species, which are common and often insidious contaminants in cell culture.[2] These application notes provide a guide for the use of this compound in controlling bacterial and Mycoplasma contamination in mammalian cell cultures.

Mechanism of Action

This compound targets the bacterial ribosome, a critical component of protein synthesis. By binding to the 50S ribosomal subunit, it blocks the translocation step of polypeptide chain elongation, leading to the cessation of protein production and inhibition of bacterial growth. This bacteriostatic action makes it a valuable tool for preventing the proliferation of contaminants in cell culture.

cluster_bacterium Bacterial Cell 50S_subunit 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Catalyzes peptide bond formation 30S_subunit 30S Ribosomal Subunit 30S_subunit->50S_subunit Forms 70S ribosome mRNA mRNA mRNA->30S_subunit Binds Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Oleandomycin_Phosphate This compound Oleandomycin_Phosphate->50S_subunit Binds to and inhibits

Caption: Mechanism of action of this compound.

Applications in Cell Culture

This compound can be used for two primary purposes in cell culture:

  • Control of Gram-positive bacterial contamination: Effective against common contaminants like Staphylococcus aureus.

  • Eradication of Mycoplasma contamination: As a macrolide, it is effective against Mycoplasma, which are resistant to common cell culture antibiotics like penicillin that target the cell wall.

Data Presentation

Table 1: Recommended Starting Concentrations for Contamination Control

Contaminant TypeRecommended Starting Concentration (µg/mL)Treatment DurationNotes and References
Gram-positive Bacteria (e.g., Staphylococcus aureus)10 - 257 - 14 daysBased on reported MIC values of 0.3-3 µg/mL for S. aureus. A higher concentration is recommended for initial treatment in cell culture.[1] It is advisable to perform a dose-response study.
Mycoplasma spp.1014 - 21 daysAs specific data for oleandomycin is limited, this recommendation is based on protocols for other macrolide antibiotics like tylosin used for Mycoplasma eradication. A cytotoxicity assay is highly recommended to determine the optimal non-toxic concentration for your specific cell line.

Table 2: Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineAssayIC50 (µg/mL)Reference
Data Not Available--To date, specific IC50 values for this compound in common mammalian cell lines have not been reported in publicly available literature. It is crucial to perform a cytotoxicity assay to determine the appropriate working concentration for your experiments.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

It is essential to determine the maximum concentration of this compound that is non-toxic to your specific cell line. A standard cytotoxicity assay, such as the MTT assay, is recommended.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mg/mL in sterile water or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL).

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, or until formazan crystals are visible.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Start Seed cells in 96-well plate Incubate_24h Incubate for 24 hours Start->Incubate_24h Prepare_Dilutions Prepare serial dilutions of this compound Incubate_24h->Prepare_Dilutions Treat_Cells Treat cells with different concentrations Prepare_Dilutions->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Solubilize formazan crystals Incubate_2_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate cell viability and IC50 Read_Absorbance->Calculate_Viability End Determine non-toxic concentration Calculate_Viability->End

Caption: Workflow for determining the optimal non-toxic concentration.

Protocol 2: Eradication of Bacterial or Mycoplasma Contamination

This protocol outlines the general steps for treating a contaminated cell culture with this compound.

Materials:

  • Contaminated cell culture

  • Complete cell culture medium

  • This compound stock solution

  • Sterile cell culture flasks or plates

Procedure:

  • Quarantine: Immediately isolate the contaminated culture to prevent cross-contamination to other cultures.

  • Determine Working Concentration: Based on the cytotoxicity data from Protocol 1, select the highest concentration of this compound that does not significantly affect cell viability. If cytotoxicity data is not available, start with a concentration of 10 µg/mL.

  • Initial Treatment:

    • For adherent cells, aspirate the contaminated medium, wash the cell monolayer with sterile PBS, and add fresh complete medium containing the selected concentration of this compound.

    • For suspension cells, centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh complete medium containing this compound.

  • Incubation and Monitoring: Incubate the treated culture under standard conditions. Monitor the culture daily for signs of antibiotic toxicity (e.g., changes in morphology, reduced proliferation) and for the presence of contaminants.

  • Medium Changes: Change the medium with fresh this compound-containing medium every 2-3 days for the duration of the treatment (see Table 1 for recommended durations).

  • Post-Treatment Monitoring: After the treatment period, culture the cells in antibiotic-free medium for at least two weeks to ensure the contamination has been eradicated and does not reappear.

  • Verification: Test the culture for the presence of the contaminant (e.g., by PCR for Mycoplasma or by plating on agar for bacteria) to confirm successful eradication.

Start Contaminated Cell Culture Detected Quarantine Quarantine the culture Start->Quarantine Determine_Conc Determine non-toxic working concentration Quarantine->Determine_Conc Treat Treat with this compound Determine_Conc->Treat Incubate Incubate and monitor daily Treat->Incubate Change_Medium Change medium with fresh antibiotic every 2-3 days Incubate->Change_Medium Post_Treatment Culture in antibiotic-free medium for ≥ 2 weeks Incubate->Post_Treatment After treatment period Change_Medium->Incubate Repeat for 7-21 days Verify Verify eradication of contaminant (e.g., PCR) Post_Treatment->Verify End Contamination Eliminated Verify->End

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Oleandomycin Phosphate Solubility Challenges for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oleandomycin phosphate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro assays by addressing common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the phosphate salt of oleandomycin, a macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides and ultimately halts protein elongation.[3][4][5][6]

Q2: What are the primary challenges when working with this compound in in vitro assays?

A2: The main challenge is its limited solubility in aqueous solutions, which can lead to precipitation in stock solutions and cell culture media. This can affect the accuracy and reproducibility of experimental results. Additionally, the stability of this compound in solution, particularly at 37°C in a cell culture incubator, needs to be considered to ensure its potency throughout the experiment.

Q3: In which solvents is this compound soluble?

A3: this compound has limited solubility in water. It is more readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[7] For many in vitro applications, preparing a concentrated stock solution in DMSO or ethanol is the recommended first step.

Troubleshooting Guide

Problem: My this compound precipitated after being added to my cell culture medium.

  • Possible Cause 1: High Final Concentration. The concentration of this compound in your final assay volume may exceed its solubility limit in the aqueous environment of the cell culture medium.

    • Solution: Lower the final concentration of this compound in your assay. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.

  • Possible Cause 2: High Concentration of Organic Solvent. If you are using a stock solution dissolved in DMSO or ethanol, adding a large volume of this stock to your aqueous medium can cause the this compound to precipitate out.

    • Solution: Prepare a more concentrated stock solution so that you only need to add a very small volume to your culture medium. As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Possible Cause 3: Interaction with Media Components. Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

    • Solution: After diluting the this compound stock solution into the medium, visually inspect it for any signs of precipitation before adding it to your cells. If precipitation is observed, you may need to try a different type of culture medium or adjust the final concentration.

Problem: I am seeing inconsistent results in my assay.

  • Possible Cause 1: Degradation of this compound. this compound may not be stable in your experimental conditions over the duration of the assay, especially with prolonged incubation at 37°C. The stability of this compound can be influenced by factors such as humidity and its physical form (crystalline vs. amorphous).[8] Studies have shown that oleandomycin preparations can undergo degradation through hydrolysis.[9]

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Minimize the time the compound is in the incubator. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. It is advisable to store the crystalline form of this compound as it is reported to be more stable than the amorphous form.[8]

  • Possible Cause 2: Inaccurate Stock Solution Concentration. Inaccurate weighing of the compound or errors in dilution can lead to inconsistent results.

    • Solution: Ensure your balance is properly calibrated before weighing the this compound powder. Use calibrated pipettes for all dilutions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Source
Water0.407 (predicted)[10][11]
DMSOSoluble[7]
EthanolSoluble[7]
MethanolSoluble[7]

Note: The water solubility is a predicted value and may vary based on experimental conditions such as pH and temperature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (crystalline form preferred for stability)[8]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 7.86 mg of this compound into the tube. The molecular weight of this compound is approximately 785.86 g/mol .[1]

    • Add 1 mL of DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.[1]

Protocol 2: General Protocol for an In Vitro Cytotoxicity Assay

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of your 10 mM this compound stock solution.

    • Prepare a series of dilutions of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM, you would dilute your 10 mM stock 1:1000 in the medium. It is good practice to perform serial dilutions to obtain a range of concentrations for testing.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay:

    • Perform your chosen cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh Oleandomycin Phosphate dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot dilute Prepare Serial Dilutions in Culture Medium aliquot->dilute seed Seed Cells in 96-well Plate treat Treat Cells with This compound seed->treat dilute->treat incubate Incubate (e.g., 24-72h) treat->incubate measure Measure Cell Viability incubate->measure

Caption: Experimental workflow for in vitro assays using this compound.

signaling_pathway cluster_invisible bacterial_ribosome Bacterial Ribosome (70S) subunit_50S 50S Subunit bacterial_ribosome->subunit_50S subunit_30S 30S Subunit bacterial_ribosome->subunit_30S protein_synthesis Protein Synthesis p1 oleandomycin Oleandomycin Phosphate oleandomycin->subunit_50S bacterial_growth Bacterial Growth and Proliferation protein_synthesis->bacterial_growth inhibition Inhibition p1->inhibition

Caption: Mechanism of action of this compound.

References

Technical Support Center: Optimizing Oleandomycin Phosphate in Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing oleandomycin phosphate in bacterial growth inhibition assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Oleandomycin is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting protein elongation.[1] This bacteriostatic action is most effective against rapidly dividing bacteria.[1]

Q2: What is the general spectrum of activity for oleandomycin?

Oleandomycin is primarily active against Gram-positive bacteria, including various species of Staphylococcus, Streptococcus, and Enterococcus.[1] It has also demonstrated activity against some Gram-negative cocci and other pathogens responsible for respiratory tract infections.

Q3: How should this compound be stored and handled?

Crystalline this compound is relatively stable.[2] It should be stored at 2°C to 8°C and protected from light. The stability of amorphous this compound can be significantly affected by humidity.[2] For experimental use, it is advisable to prepare fresh stock solutions.

Q4: What are the appropriate solvents for dissolving this compound?

This compound is soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is crucial to determine the final concentration of the solvent to avoid any inhibitory effects on bacterial growth.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of oleandomycin against common Gram-positive bacteria. These values can serve as a reference for determining the appropriate concentration range for your experiments.

Bacterial SpeciesStrain InformationOleandomycin MIC (µg/mL)Reference(s)
Staphylococcus aureusGeneral0.3 - 3[1]
Staphylococcus aureusStrain 136650.5 - 50MedChemExpress Data
Streptococcus pyogenesNot SpecifiedVaries[3]
Enterococcus faecalisNot SpecifiedGenerally less effective than erythromycin[1]

Note: MIC values can vary depending on the specific strain, testing methodology, and media composition.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile pipette tips and reservoirs

  • Microplate reader

Procedure:

  • Preparation of Oleandomycin Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Perform a two-fold serial dilution of the oleandomycin stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation: Dilute the bacterial culture in CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the oleandomycin dilutions.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of oleandomycin that completely inhibits visible growth of the organism.

Time-Kill Assay

This assay determines the rate at which an antibiotic kills a bacterial population.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile culture tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator and shaker

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in the test medium.

  • Test Setup: Prepare tubes or flasks containing the broth medium with oleandomycin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours, or until colonies are visible.

  • Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each oleandomycin concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) P_site P Site Inhibition Inhibition of Translocation P_site->Inhibition A_site A Site A_site->P_site Translocation Oleandomycin Oleandomycin Oleandomycin->P_site Binds to Peptide_Chain Growing Peptide Chain Inhibition->Peptide_Chain Prevents Elongation

Caption: Mechanism of action of oleandomycin.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_timekill Time-Kill Assay Stock Prepare Oleandomycin Stock Solution Serial_Dilution Serial Dilution in 96-well plate Stock->Serial_Dilution Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate with Bacteria Inoculum->Inoculate_Plate Inoculate_Tubes Inoculate Tubes Inoculum->Inoculate_Tubes Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate (16-20h) Inoculate_Plate->Incubate_MIC Read_MIC Read MIC Incubate_MIC->Read_MIC Setup_Tubes Prepare Tubes with Different [Oleandomycin] Read_MIC->Setup_Tubes Inform Concentration (e.g., 1x, 2x, 4x MIC) Setup_Tubes->Inoculate_Tubes Sample Sample at Time Points (0, 2, 4, 8, 24h) Inoculate_Tubes->Sample Plate_Count Plate Dilutions and Count Colonies Sample->Plate_Count Analyze Plot Log10 CFU/mL vs. Time Plate_Count->Analyze

Caption: Experimental workflow for bacterial growth inhibition assays.

Troubleshooting Guide

Problem 1: No inhibition of bacterial growth, even at high concentrations of oleandomycin.

  • Possible Cause 1: Intrinsic or acquired resistance of the bacterial strain.

    • Solution: Verify the identity of your bacterial strain. Some bacteria possess intrinsic resistance to macrolides. Acquired resistance can occur through mechanisms such as efflux pumps, ribosomal modification, or enzymatic inactivation of the antibiotic.[4][5] Consider testing a known susceptible control strain (e.g., a reference strain from ATCC) to validate your assay setup.

  • Possible Cause 2: Inactivation of oleandomycin.

    • Solution: Ensure that the this compound stock solution is freshly prepared and has been stored correctly. The stability of oleandomycin can be affected by factors such as pH and temperature.[6] Some bacterial species can enzymatically inactivate macrolides through glycosylation.[6][7]

  • Possible Cause 3: Incorrect inoculum density.

    • Solution: An excessively high bacterial inoculum can overwhelm the antibiotic, leading to apparent resistance. Ensure your inoculum is standardized to a 0.5 McFarland standard and then diluted to the final recommended concentration.

Problem 2: High variability between replicate wells in an MIC assay.

  • Possible Cause 1: Pipetting errors.

    • Solution: Ensure accurate and consistent pipetting, especially during serial dilutions and inoculation. Use calibrated pipettes and change tips between different concentrations.

  • Possible Cause 2: Incomplete mixing.

    • Solution: Gently mix the contents of the wells after adding the inoculum to ensure a uniform distribution of bacteria and antibiotic.

  • Possible Cause 3: Edge effect in the microtiter plate.

    • Solution: Evaporation from the outer wells of a 96-well plate can concentrate the media components and affect bacterial growth. To mitigate this, you can fill the outer wells with sterile water or broth without inoculum and use the inner wells for your experiment.

Problem 3: Unexpectedly low MIC values compared to published data.

  • Possible Cause 1: Low inoculum density.

    • Solution: A lower than intended inoculum concentration can lead to an underestimation of the MIC. Re-verify your inoculum preparation and standardization procedure.

  • Possible Cause 2: Media composition.

    • Solution: The composition of the broth, particularly the concentration of divalent cations like Ca²⁺ and Mg²⁺, can influence the activity of some antibiotics. Use cation-adjusted Mueller-Hinton broth as recommended by CLSI.

Troubleshooting_Workflow Start Unexpected Results Check_Controls Review Controls (Growth & Sterility) Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Troubleshoot_Media Troubleshoot Media/ Contamination Controls_OK->Troubleshoot_Media No High_MIC High MIC/ No Inhibition? Controls_OK->High_MIC Yes Low_MIC Low MIC? High_MIC->Low_MIC No Check_Resistance Verify Bacterial Strain & Test Susceptible Control High_MIC->Check_Resistance Yes High_Variability High Variability? Low_MIC->High_Variability No Check_Inoculum_Low Verify Inoculum Density (Too Low?) Low_MIC->Check_Inoculum_Low Yes High_Variability->Start No, Other Issue Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Yes Check_Inoculum_High Verify Inoculum Density (Too High?) Check_Resistance->Check_Inoculum_High Check_Antibiotic Check Oleandomycin Stock (Freshness, Storage) Check_Inoculum_High->Check_Antibiotic End Re-run Assay Check_Antibiotic->End Check_Media_Comp Confirm Media (Cation-Adjusted MHB) Check_Inoculum_Low->Check_Media_Comp Check_Media_Comp->End Check_Mixing Ensure Proper Mixing in Wells Check_Pipetting->Check_Mixing Consider_Edge_Effect Assess for Edge Effect Check_Mixing->Consider_Edge_Effect Consider_Edge_Effect->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Oleandomycin Phosphate Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with oleandomycin phosphate cross-reactivity in immunoassays. The following information is designed to help you troubleshoot and resolve common problems in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause cross-reactivity in immunoassays?

Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus.[1][2][3][4] Structurally, it is similar to other macrolide antibiotics, such as erythromycin.[5] Cross-reactivity in immunoassays occurs when an antibody designed to detect a specific target molecule (analyte) also binds to other, structurally similar molecules present in the sample.[6] Due to the structural similarities between oleandomycin and other macrolides, antibodies developed for other antibiotics in this class may also recognize oleandomycin, leading to false-positive or inaccurate results.

Q2: I am seeing unexpectedly high readings in my immunoassay when testing samples that may contain oleandomycin. What could be the cause?

Unexpectedly high readings in the presence of oleandomycin are a strong indicator of cross-reactivity. If your immunoassay is intended to detect another macrolide antibiotic (e.g., erythromycin, tylosin), the antibodies in the assay may be binding to oleandomycin, thus generating a signal that is not specific to your target analyte.

Q3: How can I confirm that the interference I'm observing is due to this compound cross-reactivity?

To confirm cross-reactivity, you can perform a spike-and-recovery experiment. Add a known concentration of this compound to a sample that is known to be negative for the target analyte and observe if a positive signal is generated. Additionally, analyzing the sample with a confirmatory method that does not rely on antibody-antigen interaction, such as High-Performance Liquid Chromatography (HPLC), can verify the presence and quantity of oleandomycin.[7]

Q4: Are there immunoassays that are specific to oleandomycin?

While specific immunoassays can be developed, many commercially available kits are designed to detect a class of compounds (e.g., macrolides) rather than a single molecule. It is crucial to review the cross-reactivity data provided by the manufacturer of your immunoassay kit. If high specificity for oleandomycin is required, the development of a specific monoclonal antibody may be necessary.[8][9]

Troubleshooting Guides

Issue 1: Suspected False-Positive Results in a Competitive ELISA

Symptoms: Samples containing oleandomycin show positive results in an ELISA designed for another macrolide antibiotic.

Troubleshooting Steps:

  • Review Kit Specificity: Carefully examine the product insert of your ELISA kit for any data on cross-reactivity with oleandomycin or other macrolides.

  • Perform a Cross-Reactivity Test:

    • Prepare a dilution series of this compound.

    • Run these dilutions in your ELISA as you would with your samples.

    • Calculate the percentage of cross-reactivity using the following formula:

      • % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Oleandomycin) x 100

  • Sample Dilution: Serially dilute your sample and re-run the assay. If the interference is due to a cross-reactant, the effect should diminish with dilution, and you may be able to find a dilution factor that provides a more accurate measurement of your target analyte.

  • Sample Pre-treatment: Consider solid-phase extraction (SPE) to remove interfering substances before running the immunoassay.

  • Use an Alternative Method: If cross-reactivity is confirmed and cannot be mitigated, use a different analytical method with higher specificity, such as HPLC or mass spectrometry, for confirmation.[7]

Issue 2: High Background Signal in Immunoassays

Symptoms: All wells, including negative controls, show a high signal, potentially masking the true results.

Troubleshooting Steps:

  • Optimize Blocking: Insufficient blocking of the microplate wells can lead to non-specific binding of antibodies. Ensure you are using an appropriate blocking buffer and that the incubation time is sufficient.

  • Check Reagent Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal balance between specific signal and background noise.

  • Washing Steps: Inadequate washing between steps can leave unbound reagents that contribute to high background. Increase the number of wash cycles and ensure complete removal of wash buffer from the wells.

  • Reagent Contamination: Ensure all buffers and reagents are fresh and not contaminated.

Data Presentation

The following tables provide examples of cross-reactivity data for commercially available ELISA kits for other macrolide antibiotics. This data illustrates how manufacturers present such information and can serve as a reference for the expected cross-reactivity of oleandomycin with assays for structurally similar compounds.

Table 1: Example Cross-Reactivity Data for an Erythromycin ELISA Kit [10]

CompoundCross-Reactivity (%)
Erythromycin100
Erythromycin ethylsuccinate12
Tylosin0
Spiramycin0

Table 2: Example Cross-Reactivity Data for a Tylosin ELISA Kit [11]

CompoundCross-Reactivity (%)
Tylosin100
Tilmicosin55
Erythromycin< 0.1
Spiramycin< 0.1
OleandomycinData not provided by manufacturer, but expected to be low based on structural differences from tylosin.

Experimental Protocols

Protocol: Competitive ELISA for Macrolide Antibiotics

This protocol provides a general framework for a competitive ELISA to determine the presence of a macrolide antibiotic and can be adapted to assess the cross-reactivity of oleandomycin.

Materials:

  • Microtiter plate pre-coated with a capture antibody specific to the target macrolide.

  • Standard solution of the target macrolide.

  • This compound solution.

  • Enzyme-conjugated macrolide (tracer).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a serial dilution of the target macrolide standard.

    • Prepare a serial dilution of the this compound solution.

    • Dilute your unknown samples as required.

  • Competitive Reaction:

    • Add 50 µL of the standard, oleandomycin solution, or sample to the appropriate wells of the microtiter plate.

    • Add 50 µL of the enzyme-conjugated macrolide (tracer) to each well.

    • Incubate for 1 hour at room temperature. During this incubation, the free macrolide in the sample/standard and the enzyme-conjugated macrolide will compete for binding to the capture antibody on the plate.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove any unbound reagents.

  • Substrate Reaction:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • The signal intensity will be inversely proportional to the amount of macrolide in the sample.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the macrolide in your samples by interpolating their absorbance values from the standard curve.

    • Calculate the IC50 for both the target analyte and oleandomycin to determine the percentage of cross-reactivity.

Visualizations

Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation cluster_Analysis Analysis cluster_Resolution Resolution Start Unexpected Positive or Inaccurate Immunoassay Result CheckKit Review Kit Insert for Known Cross-Reactivities Start->CheckKit Dilution Conduct Serial Dilution of Sample Start->Dilution Spike Perform Spike-and-Recovery with Oleandomycin CheckKit->Spike IsCrossReactive Cross-Reactivity Confirmed? Spike->IsCrossReactive IsLinear Results Linear upon Dilution? Dilution->IsLinear Optimize Optimize Assay: - Sample Dilution - Buffer Change - Blocking Agents IsCrossReactive->Optimize No Alternative Use Alternative Method: - HPLC - LC-MS/MS IsCrossReactive->Alternative Yes IsLinear->Optimize Yes IsLinear->Alternative No End Problem Resolved Optimize->End Alternative->End

Caption: Troubleshooting workflow for suspected immunoassay cross-reactivity.

References

Improving the yield of oleandomycin biosynthesis in fermentation

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of oleandomycin during fermentation.

Troubleshooting Guide: Low Oleandomycin Yield

Low yields of oleandomycin can arise from a variety of factors, from suboptimal fermentation conditions to genetic instability of the producing strain. This guide provides a systematic approach to identifying and resolving common issues.

Potential Cause Recommended Action
Suboptimal Medium Composition Review and optimize the concentrations of carbon, nitrogen, and phosphate sources. Fructose and aspartic acid have been shown to be effective carbon and nitrogen sources, respectively, for oleandomycin production. Glucose may repress biosynthesis.[1]
Inadequate Precursor Supply Supplement the fermentation medium with precursors of the oleandomycin backbone, such as propionate. The macrolactone ring of oleandomycin is synthesized from one acetyl-CoA starter unit and six methylmalonyl-CoA extender units.[2][3]
Incorrect Fermentation Parameters Optimize physical parameters such as pH, temperature, agitation, and aeration. These factors are critical for microbial growth and secondary metabolite production.[4][5]
Genetic Instability of Producer Strain Perform regular strain verification to ensure the genetic integrity of the Streptomyces antibioticus strain.
Feedback Inhibition Investigate the expression of resistance genes like oleB and oleC, which encode ATP-binding cassette (ABC) transporters responsible for secreting oleandomycin.[2] Overexpression of these transporters may help alleviate feedback inhibition.

Frequently Asked Questions (FAQs)

1. What are the key precursors for oleandomycin biosynthesis?

The biosynthesis of the oleandomycin macrolactone ring, oleandolide, requires one starter unit of acetyl-CoA and six extender units of methylmalonyl-CoA.[2][3] The two deoxy-sugars attached to the aglycone, L-oleandrose and D-desosamine, are derived from TDP-glucose.[6]

2. How can I genetically engineer Streptomyces antibioticus to improve oleandomycin yield?

Several genetic engineering strategies can be employed:

  • Overexpression of Biosynthetic Genes: Increasing the copy number of the oleandomycin biosynthetic gene cluster can lead to higher yields.

  • Manipulation of Regulatory Genes: Identifying and modifying regulatory genes that control the expression of the oleandomycin gene cluster can enhance production. This can involve inactivating repressors or overexpressing activators.[7][8]

  • Precursor Pathway Engineering: Enhancing the metabolic pathways that supply the starter and extender units (acetyl-CoA and methylmalonyl-CoA) can increase the availability of building blocks for oleandomycin synthesis.

3. What is the role of the ole gene cluster in oleandomycin biosynthesis?

The ole gene cluster in Streptomyces antibioticus contains the genes responsible for the synthesis of the oleandomycin molecule. This includes the polyketide synthase (PKS) genes (oleA1, oleA2, oleA3) that assemble the macrolactone ring, as well as genes for the biosynthesis of the deoxy-sugars (L-oleandrose and D-desosamine) and their attachment to the aglycone.[2][3][6] The cluster also contains genes involved in self-resistance, such as oleB and oleC.[2]

4. Can fermentation medium components significantly impact oleandomycin yield?

Yes, the composition of the fermentation medium is critical. Studies have shown that the choice of carbon and nitrogen sources can dramatically affect oleandomycin titers. For instance, fructose and aspartic acid have been identified as superior carbon and nitrogen sources compared to others.[1] Additionally, the presence of precursors like propionate can stimulate biosynthesis.[1] Optimization of the medium is a key step in improving yield.[4][5]

Experimental Protocols

Protocol 1: Fermentation Medium Optimization

This protocol outlines a general approach to optimizing the fermentation medium for oleandomycin production.

  • Baseline Fermentation: Establish a baseline fermentation using a standard medium (e.g., Trypticase Soy Broth).[2]

  • One-Factor-at-a-Time (OFAT) Analysis: Systematically vary the concentration of individual medium components (e.g., carbon source, nitrogen source, phosphate source, trace elements) while keeping others constant.

  • Statistical Optimization: Employ statistical methods like Plackett-Burman design and Response Surface Methodology (RSM) to identify the most influential factors and their optimal concentrations.[7]

  • Validation: Conduct fermentation experiments using the optimized medium to confirm the improvement in oleandomycin yield.

Visualizations

Oleandomycin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis (PKS) cluster_sugars Deoxysugar Biosynthesis cluster_assembly Final Assembly Acetyl-CoA Acetyl-CoA OleA1 OleA1 Acetyl-CoA->OleA1 Starter Unit Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->OleA1 Extender Unit OleA2 OleA2 Methylmalonyl-CoA->OleA2 Extender Unit OleA3 OleA3 Methylmalonyl-CoA->OleA3 Extender Unit TDP-Glucose TDP-Glucose L-Oleandrose L-Oleandrose TDP-Glucose->L-Oleandrose D-Desosamine D-Desosamine TDP-Glucose->D-Desosamine OleA1->OleA2 OleA2->OleA3 Oleandolide Oleandolide OleA3->Oleandolide Glycosyltransferases Glycosyltransferases Oleandolide->Glycosyltransferases L-Oleandrose->Glycosyltransferases D-Desosamine->Glycosyltransferases Oleandomycin Oleandomycin Glycosyltransferases->Oleandomycin

Caption: Simplified overview of the oleandomycin biosynthesis pathway.

Troubleshooting_Workflow Start Low Oleandomycin Yield Medium Optimize Medium Composition (Carbon, Nitrogen, Phosphate) Start->Medium Precursors Supplement with Precursors (e.g., Propionate) Medium->Precursors Parameters Optimize Fermentation Parameters (pH, Temp, Agitation) Precursors->Parameters Genetics Verify Strain Genetics & Engineer Key Genes Parameters->Genetics Evaluate Yield Improved? Genetics->Evaluate End Process Optimized Evaluate->End Yes Iterate Further Investigation Evaluate->Iterate No

Caption: A logical workflow for troubleshooting low oleandomycin yield.

References

Technical Support Center: Oleandomycin Phosphate in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of oleandomycin phosphate in antimicrobial susceptibility testing (AST). It addresses common sources of variability in Minimum Inhibitory Concentration (MIC) values and offers troubleshooting solutions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a macrolide antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translation of amino acids into polypeptide chains, ultimately halting bacterial growth.[1]

Q2: What is the typical spectrum of activity for oleandomycin?

A2: Oleandomycin is primarily active against Gram-positive bacteria, including various species of Staphylococcus, Streptococcus, and Pneumococcus. It also shows activity against some Gram-negative bacteria like Neisseria meningitidis and Neisseria gonorrhoeae, as well as other microorganisms such as Legionella, Rickettsia, and Spirochetes.

Q3: Are there established CLSI or EUCAST breakpoints for this compound?

A3: Oleandomycin is an older antibiotic, and as such, specific clinical breakpoints may not be as readily available in the latest CLSI or EUCAST guidelines compared to newer antimicrobial agents. Researchers may need to consult older publications or establish their own interpretive criteria based on wild-type MIC distributions and pharmacokinetic/pharmacodynamic data. It is crucial to follow standardized methodologies, such as those outlined in CLSI documents M07 and M11, for dilution testing.[3][4][5]

Q4: How should this compound be prepared for use in MIC assays?

A4: this compound should be dissolved in a suitable solvent, such as water or a buffer system, to create a stock solution. The stability of the stock solution is critical; it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or lower for a limited time. The stability of this compound can be affected by its form (crystalline vs. amorphous) and humidity, with the crystalline form being more stable.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the determination of this compound MIC values.

Problem Potential Cause Recommended Solution
Inconsistent or variable MIC results between experiments. Inoculum Preparation: Incorrect bacterial concentration in the inoculum is a major source of variability.Standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The final inoculum concentration in the wells should be approximately 5 x 10⁵ CFU/mL for broth microdilution.
Media Composition: The pH and cation concentration of the Mueller-Hinton Broth (MHB) can significantly impact the activity of macrolide antibiotics.Ensure the pH of the MHB is within the recommended range (typically 7.2-7.4). The activity of oleandomycin can be influenced by pH.[7] Use cation-adjusted MHB to ensure consistent concentrations of Ca²⁺ and Mg²⁺.
This compound Stability: The amorphous form of this compound is sensitive to humidity, which can lead to degradation and reduced potency.[6]Use the crystalline form of this compound if available. Store the compound in a desiccator. Prepare fresh stock solutions for each experiment.
Higher than expected MIC values for quality control strains. Quality Control (QC) Strain Viability: The QC strain may have lost its expected susceptibility profile due to improper storage or excessive subculturing.Use a fresh, validated QC strain from a reputable supplier (e.g., ATCC). Limit the number of subcultures from the stock culture.
Incorrect Reading of Results: Subjectivity in visually determining the MIC endpoint can lead to errors.The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Use a standardized light source and background for reading plates. An automated plate reader can also be used for more objective results.
No bacterial growth in the positive control well. Inoculum Viability: The bacterial inoculum may not have been viable.Ensure the inoculum is prepared from a fresh, pure culture (18-24 hours old). Confirm the viability of the inoculum by plating a dilution on appropriate agar.
Media Sterility: The growth medium may have been contaminated with an inhibitory substance.Use pre-tested, quality-controlled Mueller-Hinton Broth from a reputable manufacturer.

Quality Control

QC Strain Typical MIC Range (µg/mL) *
Staphylococcus aureus ATCC® 29213™0.3 - 3
Enterococcus faecalis ATCC® 29212™16 - 64

*These are expected ranges based on available literature. Laboratories should establish their own mean and acceptable ranges based on at least 20 independent measurements.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of this compound Stock Solution:

  • Weigh a precise amount of this compound powder.

  • Dissolve in a suitable solvent (e.g., sterile deionized water) to a known concentration (e.g., 1280 µg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Microtiter Plates:

  • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

  • Well 11 should contain 50 µL of CAMHB and serve as the growth control (no antibiotic).

  • Well 12 should contain 100 µL of uninoculated CAMHB to serve as a sterility control.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

4. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Oleandomycin Phosphate Stock Solution plate Prepare Serial Dilutions in Microtiter Plate stock->plate inoculate Inoculate Microtiter Plate plate->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read MIC Endpoint (Lowest concentration with no growth) incubate->read troubleshooting_logic start Variable MIC Results check_inoculum Is inoculum standardized to 0.5 McFarland? start->check_inoculum check_media Is media pH and cation concentration correct? check_inoculum->check_media Yes adjust_inoculum Adjust inoculum density check_inoculum->adjust_inoculum No check_antibiotic Is antibiotic stock fresh and properly stored? check_media->check_antibiotic Yes adjust_media Use cation-adjusted MHB and verify pH check_media->adjust_media No prepare_antibiotic Prepare fresh stock from crystalline form if possible check_antibiotic->prepare_antibiotic No consistent_results Consistent MIC Results check_antibiotic->consistent_results Yes adjust_inoculum->check_inoculum adjust_media->check_media prepare_antibiotic->check_antibiotic

References

Crystalline versus amorphous oleandomycin phosphate stability comparison

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability comparison of crystalline and amorphous oleandomycin phosphate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences in stability between crystalline and amorphous this compound?

A1: The primary difference lies in their thermodynamic stability and hygroscopicity. Crystalline this compound is the more stable solid-state form.[1][2] It exhibits high stability with a relatively low impact from humidity.[1] In contrast, the amorphous form is metastable and possesses higher Gibbs free energy and molecular mobility, making it more prone to physical and chemical instability.[3] Humidity significantly affects the stability of amorphous this compound.[1]

Q2: What are the common degradation pathways for this compound?

A2: The aging and degradation of this compound preparations can occur through a series of chemical reactions. Early stages of degradation may involve the cleavage of a water molecule at C11 and cleavage of the epoxide ring.[4] Over time, hydrolysis of the glycoside bonds can occur as a later-stage degradation pathway.[4]

Q3: Why is the amorphous form of a drug sometimes preferred despite its lower stability?

A3: Amorphous solids are generally more soluble and have faster dissolution rates than their crystalline counterparts.[2][5] This can be a significant advantage for poorly water-soluble drugs, as it can enhance their bioavailability.[6] However, this advantage is contingent on preventing recrystallization during storage and administration.[5]

Q4: What are the critical factors to consider when working with amorphous this compound?

A4: Due to its inherent instability, several factors must be carefully controlled when working with amorphous this compound:

  • Humidity: Amorphous this compound is highly sensitive to moisture, which can act as a plasticizer, increasing molecular mobility and the risk of crystallization.[1][7]

  • Temperature: Storage temperatures should be kept well below the glass transition temperature (Tg) of the amorphous material to minimize molecular mobility and the potential for recrystallization.[7]

  • Processing: Manufacturing processes such as milling, compaction, and drying can introduce mechanical and thermal stress, potentially inducing partial or complete crystallization.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected loss of potency in an amorphous this compound sample. Recrystallization to the less soluble crystalline form.Analyze the sample using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to detect crystallinity. Review storage conditions, particularly humidity and temperature control.
Inconsistent dissolution profiles for different batches of amorphous this compound. Partial crystallization or variations in the degree of amorphicity between batches.Implement stringent in-process controls during manufacturing to ensure consistent amorphicity. Characterize each batch using techniques like PXRD and DSC.
Discoloration or appearance of unknown peaks in HPLC analysis of a stability sample. Chemical degradation.Conduct forced degradation studies to identify potential degradation products and pathways.[8][9] Use a stability-indicating analytical method to separate and quantify the degradants.
Caking or clumping of amorphous this compound powder. Moisture absorption due to high humidity.Store the material in a desiccator or a controlled low-humidity environment. Consider the use of appropriate packaging with desiccants.

Experimental Protocols

Protocol 1: Comparative Stability Study under Accelerated Conditions

Objective: To compare the stability of crystalline and amorphous this compound under accelerated temperature and humidity conditions.

Methodology:

  • Sample Preparation: Prepare uniform batches of both crystalline and amorphous this compound. The amorphous form can be prepared by methods such as spray drying or lyophilization of a solution of the crystalline material.

  • Characterization: Characterize the initial solid-state form of each sample using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm their crystallinity and amorphicity, respectively.

  • Stability Chambers: Place accurately weighed samples of both forms in stability chambers maintained at accelerated conditions (e.g., 40°C / 75% Relative Humidity).

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Solid-State Form: PXRD and DSC to monitor for any changes in crystallinity.

    • Assay and Purity: A stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the potency and to detect and quantify any degradation products.[10]

  • Data Presentation: Summarize the quantitative data in a table for easy comparison of the degradation rates and changes in physical properties over time.

Protocol 2: Forced Degradation Study

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Stress Conditions: Subject solutions of this compound to the following stress conditions as recommended by ICH guidelines:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

    • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The use of a photodiode array (PDA) detector can help in assessing peak purity. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in their structural elucidation.

  • Mass Balance: Ensure that the total amount of the drug and its degradation products is close to 100% to demonstrate the specificity of the analytical method.

Data Presentation

Table 1: Comparative Stability Data of this compound Forms at 40°C / 75% RH

Time (Weeks)Crystalline this compoundAmorphous this compound
Assay (%) Total Impurities (%)
099.80.2
199.70.3
299.60.4
499.50.5
899.30.7

*Note: The data presented in this table is illustrative and will vary based on the specific experimental conditions and the purity of the initial material.

Visualizations

Experimental_Workflow_Stability_Study cluster_prep Sample Preparation & Initial Characterization cluster_stability Stability Testing cluster_analysis Time-Point Analysis cluster_results Results & Comparison prep_c Crystalline This compound char_c Initial PXRD/DSC (Crystalline) prep_c->char_c prep_a Amorphous This compound char_a Initial PXRD/DSC (Amorphous) prep_a->char_a chamber Accelerated Stability Chamber (40°C / 75% RH) char_c->chamber char_a->chamber tp_analysis Withdraw Samples at Time Points (0, 1, 2, 4, 8 weeks) chamber->tp_analysis analysis PXRD, DSC, HPLC Analysis tp_analysis->analysis results Compare Degradation Rates & Physical Form Changes analysis->results Forced_Degradation_Workflow cluster_start Starting Material cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start_mat This compound Solution acid Acid Hydrolysis start_mat->acid base Base Hydrolysis start_mat->base oxidation Oxidation start_mat->oxidation thermal Thermal start_mat->thermal photo Photolytic start_mat->photo hplc Stability-Indicating HPLC-PDA/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pathways Identify Degradation Products & Pathways hplc->pathways

References

Validation & Comparative

Oleandomycin phosphate versus erythromycin: a comparative analysis of antibacterial spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antibacterial spectra of two macrolide antibiotics: oleandomycin phosphate and erythromycin. The information presented herein is supported by experimental data to assist researchers in making informed decisions regarding the selection and application of these antimicrobial agents.

Executive Summary

Oleandomycin and erythromycin are both macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. While they share a common mechanism of action, their antibacterial efficacy differs. Erythromycin generally exhibits a broader spectrum of activity and greater potency against many clinically relevant bacteria compared to oleandomycin.[1][2][3] This guide will delve into the specifics of their antibacterial activity, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanism and testing workflows.

Data Presentation: Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for oleandomycin and erythromycin against a panel of clinically significant bacteria. The data is presented as MIC ranges, MIC₅₀, and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusThis compound0.25 - 4--
Erythromycin0.023 - >1024--
Streptococcus pyogenesThis compound0.25 - 4--
Erythromycin0.004 - 256--
Streptococcus pneumoniaeErythromycin--≥256 (for some resistant isolates)
Gram-Negative Bacteria
Haemophilus influenzaeErythromycin0.015 - 256--

Note: Comprehensive, directly comparative MIC₅₀ and MIC₉₀ data for oleandomycin against a wide range of bacteria is limited in recent literature, reflecting its reduced clinical usage compared to erythromycin. The provided MIC ranges for erythromycin are broad, encompassing both susceptible and resistant strains.

Mechanism of Action

Both oleandomycin and erythromycin are bacteriostatic agents that function by inhibiting protein synthesis in susceptible bacteria.[1] They achieve this by reversibly binding to the 23S rRNA component of the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel (NPET), effectively blocking the elongation of the polypeptide chain.[4][5] This obstruction prevents the newly synthesized peptides from exiting the ribosome, leading to a cessation of protein production and, consequently, inhibition of bacterial growth and replication.[4] While their fundamental mechanism is the same, structural differences between the two molecules, particularly the lack of a 12-hydroxyl group and a 3-methoxy group in oleandomycin, may contribute to its generally lower potency compared to erythromycin.[3]

Mechanism of Action: Macrolide Antibiotics cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide Peptide Bond Formation 30S_Subunit 30S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) Inhibition Protein Synthesis Inhibition Exit_Tunnel->Inhibition Blocks Exit Macrolide Oleandomycin or Erythromycin Macrolide->Exit_Tunnel Binds to 50S Subunit within the NPET mRNA mRNA mRNA->30S_Subunit Translation Initiation tRNA tRNA with Amino Acid tRNA->50S_Subunit Delivers Amino Acid Polypeptide->Exit_Tunnel Elongation

Mechanism of macrolide antibiotic action.

Experimental Protocols

The antibacterial spectrum of this compound and erythromycin is primarily determined through Minimum Inhibitory Concentration (MIC) assays. The broth microdilution method is a standard and widely used protocol.

Broth Microdilution MIC Assay Protocol
  • Preparation of Antibiotic Stock Solutions:

    • Accurately weigh and dissolve this compound and erythromycin in a suitable solvent to create high-concentration stock solutions.

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solutions in a cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

    • Leave wells for positive (no antibiotic) and negative (no bacteria) controls.

  • Inoculum Preparation:

    • Select several colonies of the test bacterium from a fresh agar plate (18-24 hours growth).

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) of the microtiter plate with the prepared bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.

Experimental Workflow: Broth Microdilution MIC Assay Start Start Prep_Antibiotics Prepare Antibiotic Stock Solutions Start->Prep_Antibiotics Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Antibiotics->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for determining MIC via broth microdilution.

Conclusion

Both this compound and erythromycin are effective inhibitors of bacterial protein synthesis. However, the available data consistently indicates that erythromycin possesses a broader and more potent antibacterial spectrum against common Gram-positive pathogens. Oleandomycin's activity is primarily directed against Gram-positive bacteria, and it is generally considered to be less effective than erythromycin.[1][3] The choice between these two antibiotics for research or therapeutic development should be guided by the specific target organisms and the potential for bacterial resistance. The detailed protocols provided in this guide offer a standardized approach for conducting further comparative studies.

References

Synergistic Antimicrobial Effects of Oleandomycin Phosphate: A Comparative Analysis with Tetracycline and Other Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the interactions between antimicrobial agents is paramount for designing effective therapeutic strategies. This guide provides a comparative analysis of the synergistic effects of oleandomycin phosphate, primarily with tetracycline, and explores its interactions with other compounds based on available experimental data.

This compound and Tetracycline: A Synergistic Combination

Historically, the combination of oleandomycin and tetracycline was marketed as Sigmamycine, with claims of synergistic activity against staphylococcal infections.[1] In vitro studies have demonstrated that this combination can be more effective than either drug alone against certain strains of Staphylococcus aureus.

Quantitative Analysis of Synergism

An early study by Saldana Tate investigated the in vitro effects of oleandomycin and tetracycline on 21 strains of Staphylococcus aureus isolated from clinical sources. The findings indicated a synergistic action in 37.1% of the strains tested.[2] The study also highlighted instances where synergism was not observed, particularly in strains with high resistance to one of the components.

Below is a summary of the Minimum Inhibitory Concentration (MIC) values from the aforementioned study for a specific strain of S. aureus (No. 36) that was resistant to oleandomycin. This table illustrates a case where synergism between oleandomycin and tetracycline was not demonstrated.

Antibiotic Agent(s)Minimal Inhibitory Concentration (MIC) in mcg/ml
Oleandomycin13.6
TetracyclineNot specified in the excerpt
Erythromycin0.3
Oleandomycin + TetracyclineNo demonstrable synergism
Tetracycline + ErythromycinNo demonstrable synergism

Table 1: In vitro activity of oleandomycin, tetracycline, and erythromycin against an oleandomycin-resistant strain of Staphylococcus aureus (No. 36). Data extracted from Saldana Tate (1960).[2]

It is important to note that while synergism was observed in a significant portion of the strains, some findings refuted the broad claims of synergy for this combination.[1]

Synergistic Effects with Other Compounds

The available literature on the synergistic effects of oleandomycin with compounds other than tetracycline is limited. However, some studies have explored its interactions with other macrolides and classes of antibiotics.

One study investigated the combination of oleandomycin and erythromycin against a susceptible strain of Staphylococcus aureus and found their bacteriostatic action to be equivalent, implying an additive rather than a synergistic effect in that specific case.[2] Another study examined the effects of oleandomycin in combination with chloramphenicol, erythromycin, and lincomycin on Escherichia coli, though specific data on synergism from the abstract is not available.[3]

Experimental Protocols

The standard method for evaluating antibiotic synergy in vitro is the checkerboard assay . This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantitatively defines synergy, additivity, or antagonism.

Checkerboard Assay Protocol
  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the compound to be tested (e.g., tetracycline) are prepared at known concentrations.

  • Serial Dilutions: In a 96-well microtiter plate, serial dilutions of oleandomycin are made along the y-axis, and serial dilutions of the other antibiotic are made along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC of each drug alone and in combination is determined by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additivity: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Mechanism of Action and Synergy

The synergistic effect of oleandomycin and tetracycline is believed to stem from their distinct but complementary mechanisms of action on bacterial protein synthesis.

  • Oleandomycin: As a macrolide antibiotic, oleandomycin binds to the 50S subunit of the bacterial ribosome, inhibiting the translocation of peptidyl-tRNA.[1]

  • Tetracycline: Tetracycline binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.

By targeting different subunits of the same essential cellular machinery, the combination of these two antibiotics can lead to a more potent inhibition of protein synthesis than either agent alone.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Mechanism of Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit Protein Synthesis Inhibition Protein Synthesis Inhibition 50S->Protein Synthesis Inhibition 30S 30S Subunit 30S->Protein Synthesis Inhibition Oleandomycin Oleandomycin Oleandomycin->50S binds to Tetracycline Tetracycline Tetracycline->30S binds to

Caption: Mechanism of action of Oleandomycin and Tetracycline.

Checkerboard Assay Workflow A Prepare Antibiotic Stock Solutions B Serial Dilutions in 96-Well Plate (Drug A vs. Drug B) A->B C Inoculate with Bacterial Suspension B->C D Incubate Plate C->D E Determine MICs (Visual Inspection) D->E F Calculate FIC Index E->F G Interpret Results (Synergy, Additivity, Antagonism) F->G

Caption: Workflow for the Checkerboard Assay.

References

Oleandomycin Phosphate: A Comparative Analysis of In Vitro Activity and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity and in vivo efficacy of oleandomycin phosphate, a macrolide antibiotic. The following sections detail its mechanism of action, antimicrobial spectrum based on in vitro studies, and its performance in preclinical in vivo models. Experimental protocols for key assays are also provided to support further research and development.

In Vitro Activity of this compound

This compound exhibits bacteriostatic activity against a range of Gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This binding interferes with the translocation of peptides, thereby halting bacterial growth.

The in vitro potency of this compound is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: In Vitro Susceptibility of Various Bacterial Strains to this compound

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus0.3 - 3[1]
Streptococcus pyogenesNot explicitly found for oleandomycin, but macrolide resistance is a known concern.
Streptococcus pneumoniaeNot explicitly found for oleandomycin, but macrolide resistance is a known concern.
Haemophilus influenzaeNot explicitly found for oleandomycin, which is generally less active against Gram-negative bacteria.

In Vivo Efficacy of this compound

Preclinical in vivo studies are essential to evaluate the therapeutic potential of an antibiotic in a living organism. These studies assess the drug's ability to control an infection at a specific dosage. While extensive recent in vivo efficacy data for this compound is limited, historical studies have evaluated its use in experimental infections.

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelInfection TypePathogenEfficacy MetricResults
MouseStaphylococcal InfectionsStaphylococcus aureusTherapeutic UseShowed therapeutic effect.[2]
Human (Clinical Report)PneumoniaVariousClinical EffectPositive clinical effect observed.[3]

Correlation between In Vitro and In Vivo Data:

A direct quantitative correlation between the in vitro MIC values and the in vivo effective dose for this compound is not well-established in recent literature. Generally, a lower MIC value is expected to correlate with a lower effective dose in vivo. However, pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug, such as absorption, distribution, metabolism, and excretion (ADME), as well as host immune factors, play a crucial role in determining the in vivo efficacy. Older studies suggest that oleandomycin is less potent than erythromycin in in vitro tests against staphylococci and enterococci.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Murine Systemic Infection Model for In Vivo Efficacy

This model is used to evaluate the protective effect of an antibiotic against a systemic bacterial infection in mice.

Protocol:

  • Animal Model: Use specific pathogen-free mice (e.g., BALB/c or CD-1), typically 6-8 weeks old.

  • Infection: Infect the mice intraperitoneally with a lethal dose (e.g., 1-5 x LD50) of a virulent strain of Staphylococcus aureus.

  • Treatment: Administer this compound at various doses (e.g., mg/kg) via a relevant route (e.g., subcutaneous or oral) at specific time points post-infection (e.g., 1 and 6 hours).

  • Observation: Monitor the mice for a defined period (e.g., 7 days) and record survival rates.

  • Data Analysis: Calculate the 50% protective dose (PD50), which is the dose of the antibiotic that protects 50% of the infected animals from death.

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 30S_subunit 30S Subunit Oleandomycin Oleandomycin Oleandomycin->50S_subunit Binds to Inhibition Inhibition Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis

Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Workflow: In Vitro-In Vivo Correlation

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment MIC_Determination MIC Determination (Broth Microdilution) In_Vitro_Data In Vitro Data (MIC values) MIC_Determination->In_Vitro_Data Correlation_Analysis Correlation Analysis In_Vitro_Data->Correlation_Analysis Animal_Model Animal Infection Model (e.g., Murine Sepsis) Treatment This compound Treatment Animal_Model->Treatment Efficacy_Measurement Efficacy Measurement (e.g., PD50, Survival Rate) Treatment->Efficacy_Measurement In_Vivo_Data In Vivo Data (Effective Dose) Efficacy_Measurement->In_Vivo_Data In_Vivo_Data->Correlation_Analysis

References

Head-to-Head Comparison: Oleandomycin Phosphate vs. Clarithromycin Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of In Vitro Efficacy and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of two macrolide antibiotics, oleandomycin phosphate and clarithromycin, with a focus on their activity against common respiratory pathogens. While both belong to the same antibiotic class, this guide highlights the significant disparity in available research and quantitative data. Clarithromycin is a well-documented, potent agent against key respiratory bacteria. In contrast, publicly available, direct head-to-head comparative studies and recent in vitro susceptibility data for this compound against these pathogens are scarce.

This document summarizes the available data for clarithromycin, outlines the general mechanism of action for macrolides, and provides a standardized experimental protocol for antimicrobial susceptibility testing. The intention is to offer a baseline for understanding the activity of these compounds, while underscoring the critical data gap for this compound in the context of modern respiratory pathogen susceptibility.

Introduction

Macrolide antibiotics are a cornerstone in the treatment of respiratory tract infections due to their efficacy against a broad spectrum of common pathogens. Oleandomycin, an earlier macrolide, and clarithromycin, a semi-synthetic derivative, both function by inhibiting bacterial protein synthesis. This guide aims to provide a comparative analysis of their in vitro activity against key respiratory pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

In Vitro Activity Against Respiratory Pathogens

Clarithromycin

Clarithromycin has demonstrated potent in vitro activity against major bacterial causes of community-acquired respiratory infections. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for clarithromycin against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, collated from multiple studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

PathogenNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Streptococcus pneumoniae 191 (penicillin/macrolide-susceptible)0.0310.063Not Reported[1][2]
128 (erythromycin-susceptible)0.030.03Not Reported[3]
19 (macrolide-susceptible)≤0.12≤0.12≤0.12[4]
Haemophilus influenzae 20348Not Reported[5]
50Not ReportedNot ReportedNot Reported[6]
Moraxella catarrhalis 117Not ReportedNot ReportedNot Reported[7][8]
94Not ReportedNot ReportedNot Reported[9]

MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

It is important to note that the activity of clarithromycin against Haemophilus influenzae can be enhanced by its active metabolite, 14-hydroxy-clarithromycin.[5][6]

This compound

Recent and comprehensive in vitro susceptibility data for this compound against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis are not available in the peer-reviewed literature. Older studies suggest a spectrum of activity that includes gram-positive bacteria, but a direct comparison with the potency of clarithromycin against key respiratory pathogens cannot be made without current data.

Mechanism of Action: Macrolide Antibiotics

Both this compound and clarithromycin are macrolide antibiotics and share a common mechanism of action. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation of peptides, thereby halting the growth of the bacteria.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein Protein Synthesis (Blocked) 50S_subunit->Protein Inhibits translocation 30S_subunit 30S Subunit mRNA mRNA Macrolide This compound / Clarithromycin Macrolide->50S_subunit Binds to No_Protein Bacterial Cell Death or Growth Inhibition Protein->No_Protein Leads to

Caption: Mechanism of action of macrolide antibiotics.

Experimental Protocols

The following provides a detailed methodology for a key experiment in determining the in vitro efficacy of antibiotics: Minimum Inhibitory Concentration (MIC) testing via the broth microdilution method. This is a standardized protocol and would be applicable for testing both clarithromycin and this compound.

Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Bacterial Isolate (e.g., S. pneumoniae) culture Culture in appropriate broth medium start->culture adjust Adjust inoculum to 0.5 McFarland standard culture->adjust inoculate Inoculate microtiter plate with standardized bacterial suspension adjust->inoculate dilute_drug Prepare serial two-fold dilutions of antibiotic in microtiter plate dilute_drug->inoculate incubate Incubate at 35-37°C for 16-20 hours (in appropriate atmosphere, e.g., 5% CO2) inoculate->incubate read Examine wells for visible bacterial growth incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic end Report MIC value (µg/mL) determine_mic->end

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Oleandomycin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Oleandomycin Phosphate, a macrolide antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, being fatal if swallowed. All personnel handling this compound must adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves at all times when handling this compound in solid or solution form.

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols. Prevent contact with skin and eyes.

  • Spill Response: In case of a spill, immediately cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Regulatory Framework for Disposal

The disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a toxic pharmaceutical, it is considered hazardous waste. Key regulatory points include:

  • Sewer Disposal is Prohibited: Under no circumstances should this compound or its solutions be disposed of down the drain. This practice is illegal and poses a significant risk to aquatic ecosystems and public health.

  • RCRA Waste Classification: While this compound is not specifically listed with its own U- or P-code, it is considered a toxic hazardous waste due to its oral LD50. Therefore, it should be managed as a hazardous waste. For waste manifesting purposes, it would likely fall under a non-specific code for toxic organic compounds, such as D002 (Toxicity Characteristic - Toxic) if it exhibits toxicity characteristics as defined by the Toxicity Characteristic Leaching Procedure (TCLP), or potentially a state-specific code for pharmaceutical waste. It is imperative to consult with your institution's EHS department for the precise waste code to be used on hazardous waste manifests[1][2][3][4][5].

  • Reportable Quantity (RQ): A specific Reportable Quantity (RQ) for this compound under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) has not been established. In the absence of a specific RQ, the default RQ for unlisted hazardous substances that exhibit toxicity is 100 pounds (45.4 kg) [1][6]. Any release of this amount or more within a 24-hour period must be reported to the National Response Center.

Step-by-Step Disposal Procedures

The following step-by-step procedures provide a clear and direct guide for the safe and compliant disposal of this compound waste generated in a laboratory setting.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid this compound waste, including unused powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent pads), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the waste and have a secure lid.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and contaminated media, in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a high-density polyethylene (HDPE) carboy).

    • Do not mix with other chemical waste streams unless deemed compatible by your institution's EHS department.

    • The container must be clearly labeled with "Hazardous Waste," "this compound," and an approximate concentration.

On-Site Inactivation (Optional and for Advanced Users)

Chemical inactivation can be a preliminary step to reduce the biological activity of the antibiotic waste before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol: Hydrolysis of this compound

  • Objective: To hydrolyze the lactone ring of this compound, rendering it biologically inactive.

  • Materials:

    • This compound waste solution.

    • Sodium hydroxide (NaOH) solution (1 M).

    • pH meter.

    • Stir plate and stir bar.

    • Appropriate reaction vessel.

  • Procedure:

    • Place the this compound waste solution in the reaction vessel with a stir bar.

    • Slowly add the 1 M NaOH solution while continuously monitoring the pH.

    • Adjust the pH of the solution to >12 and maintain for at least 24 hours to ensure complete hydrolysis.

    • After the inactivation period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).

    • The resulting solution must still be collected and disposed of as hazardous chemical waste, as it contains the degradation products and salts.

Final Disposal
  • Licensed Hazardous Waste Contractor: All collected this compound waste, whether inactivated or not, must be disposed of through your institution's designated licensed hazardous waste contractor.

  • High-Temperature Incineration: The recommended final disposal method for pharmaceutical waste is high-temperature incineration. This process ensures the complete destruction of the active pharmaceutical ingredient. Medical waste incinerators typically operate at temperatures between 850°C and 1200°C, which is sufficient for the complete combustion of macrolide antibiotics[7].

Quantitative Data for Disposal

ParameterValue/RecommendationSource/Rationale
RCRA Waste Code D002 (Toxicity Characteristic) or consult institutional EHSBased on the compound's toxicity. Institutional guidance is crucial for accurate coding.
CERCLA Reportable Quantity (RQ) 100 lbs (45.4 kg) (default for unlisted toxic hazardous waste)In the absence of a specific RQ, the default for toxic unlisted substances applies[1][6].
Recommended Incineration Temperature ≥ 850°CStandard operating temperature for medical and pharmaceutical waste incinerators to ensure complete destruction[7].
Hydrolysis Inactivation pH > 12Alkaline conditions promote the hydrolysis of the macrolide lactone ring.
Hydrolysis Inactivation Time ≥ 24 hoursTo ensure complete degradation of the antibiotic.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal procedures for both solid and liquid this compound waste.

Oleandomycin_Phosphate_Solid_Waste_Disposal start Solid this compound Waste Generation collect Collect in Labeled Hazardous Waste Container start->collect store Store in Designated Satellite Accumulation Area collect->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup incinerate High-Temperature Incineration pickup->incinerate

Caption: Workflow for the disposal of solid this compound waste.

Oleandomycin_Phosphate_Liquid_Waste_Disposal start Liquid this compound Waste Generation collect Collect in Labeled Hazardous Waste Container start->collect inactivate Optional: On-Site Chemical Inactivation (Hydrolysis) collect->inactivate store Store in Designated Satellite Accumulation Area collect->store Untreated Waste inactivate->store Treated Waste pickup Arrange for Pickup by Licensed Waste Contractor store->pickup incinerate High-Temperature Incineration pickup->incinerate

Caption: Workflow for the disposal of liquid this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, the community, and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any questions or clarifications.

References

Safe Handling and Disposal of Oleandomycin Phosphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Oleandomycin Phosphate is a macrolide antibiotic that requires careful handling due to its toxicological profile. The primary hazard associated with this compound is its high acute toxicity; it is classified as fatal if swallowed.[1][2] Adherence to stringent safety protocols is essential to minimize exposure risk for researchers, scientists, and drug development professionals. This guide provides the necessary personal protective equipment (PPE) requirements, operational procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. All PPE should be donned before handling the substance and doffed in a manner that prevents cross-contamination. The following table summarizes the required equipment.

PPE ComponentSpecificationPurpose
Hand Protection Two pairs of chemotherapy-rated, powder-free nitrile gloves meeting ASTM D6978 standards.[3][4]Prevents skin contact and absorption. Double-gloving provides additional protection against tears.
Body Protection Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[3]Protects skin and personal clothing from contamination by dust or splashes.
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] A face shield is recommended if there is a significant risk of splashing.Protects eyes from airborne powder and splashes of solutions containing the compound.
Respiratory Protection NIOSH-approved N95 or higher-level respirator.[4]Prevents inhalation of the fine powder, which is a primary route of exposure.
Head & Foot Covering Disposable hair cover and shoe covers.[3]Minimizes the potential for powder to contaminate hair, scalp, and personal footwear.

Operational and Handling Plan

A systematic approach to handling this compound is critical. All operations involving the solid form should be conducted within a certified containment primary engineering control (C-PEC), such as a Class II Biosafety Cabinet or a fume hood, to minimize aerosol generation.

Preparation Protocol:

  • Designated Area: Cordon off and label a specific area for handling this compound.

  • Decontamination: Ensure the work surface is clean before and after the procedure.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh paper, containers, and waste disposal bags, within the C-PEC before starting.

  • Pre-Labeling: Label all secondary containers and waste bags before introducing the chemical.

Donning and Doffing PPE Workflow:

The sequence of putting on and removing PPE is crucial to prevent contamination. The following workflow should be followed.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 Hand Hygiene Don2 Gown Don1->Don2 Don3 Hair & Shoe Covers Don2->Don3 Don4 N95 Respirator (Perform Seal Check) Don3->Don4 Don5 Goggles / Face Shield Don4->Don5 Don6 Gloves (Two Pairs) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Hand Hygiene Doff2->Doff3 Doff4 Remove Goggles / Face Shield Doff3->Doff4 Doff5 Remove Hair & Shoe Covers Doff4->Doff5 Doff6 Remove Respirator Doff5->Doff6 Doff7 Remove Inner Gloves Doff6->Doff7 Doff8 Final Hand Hygiene Doff7->Doff8

Caption: Workflow for the correct sequence of donning and doffing PPE.

Handling Protocol:

  • Carefully open the primary container inside the C-PEC to avoid generating dust.

  • Use a dedicated spatula to weigh the desired amount of this compound on weigh paper.

  • When preparing solutions, slowly add the powder to the solvent to prevent splashing and aerosolization.

  • After handling, decontaminate all surfaces and equipment.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from handling this compound is considered hazardous chemical waste and must be disposed of according to institutional and regulatory guidelines.[1] Autoclaving may not be sufficient to degrade the antibiotic, so liquid waste should not be poured down the drain.[6]

Waste Segregation and Disposal Protocol:

  • Solid Waste: All contaminated solid items, including gloves, gowns, shoe covers, weigh paper, and wipes, must be placed in a clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused stock solutions and contaminated media must be collected in a sealed, leak-proof, and compatible hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.

  • Original Containers: The empty primary container of this compound is considered hazardous and must be disposed of in the solid hazardous waste stream without rinsing.[7][8]

  • Collection: Store sealed waste containers in a designated, secure area away from general lab traffic until they are collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

The following diagram illustrates the proper disposal workflow.

Disposal_Workflow cluster_waste_source Waste Generation Point (Inside C-PEC) cluster_waste_containers Segregated Hazardous Waste Containers cluster_final_disposal Final Disposal Path Source_Solids Contaminated Solids (Gloves, Gown, Wipes) Container_Solid Labeled Solid Hazardous Waste Bin Source_Solids->Container_Solid Source_Liquids Contaminated Liquids (Stock Solutions, Media) Container_Liquid Labeled Liquid Hazardous Waste Bottle Source_Liquids->Container_Liquid Source_Container Empty Product Container Source_Container->Container_Solid Collection Secure Storage for EHS Pickup Container_Solid->Collection Container_Liquid->Collection Disposal Licensed Hazardous Waste Facility Collection->Disposal

Caption: Logical workflow for the segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.